Azido-PEG36-acid
Description
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Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H149N3O38/c76-78-77-2-4-82-6-8-84-10-12-86-14-16-88-18-20-90-22-24-92-26-28-94-30-32-96-34-36-98-38-40-100-42-44-102-46-48-104-50-52-106-54-56-108-58-60-110-62-64-112-66-68-114-70-72-116-74-73-115-71-69-113-67-65-111-63-61-109-59-57-107-55-53-105-51-49-103-47-45-101-43-41-99-39-37-97-35-33-95-31-29-93-27-25-91-23-21-89-19-17-87-15-13-85-11-9-83-7-5-81-3-1-75(79)80/h1-74H2,(H,79,80) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOJZHCLFGVJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H149N3O38 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1701.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG36-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG36-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a terminal azide group and a carboxylic acid, enables the covalent linkage of a wide array of molecules through distinct and controllable chemical reactions. The long, hydrophilic 36-unit PEG chain enhances the solubility and bioavailability of the resulting conjugates, making it an invaluable tool in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Properties and Structure
This compound is characterized by a long polyethylene glycol spacer, which imparts significant hydrophilicity to the molecule. This property is crucial for improving the solubility of conjugated biomolecules in aqueous media.[1][2] The molecule is flanked by two key functional groups: a terminal azide (-N3) and a carboxylic acid (-COOH).[3]
Chemical Structure:
N₃-(CH₂CH₂O)₃₅-CH₂CH₂-COOH
Quantitative Data Summary
The physicochemical properties of this compound are summarized in the table below, providing essential data for its application in experimental settings.
| Property | Value | References |
| Chemical Formula | C₇₅H₁₄₉N₃O₃₈ | [2][3] |
| Molecular Weight | ~1701.0 g/mol | |
| CAS Number | 1167575-20-3 | |
| Purity | >95% or >96% | |
| Appearance | White to off-white solid or viscous oil | |
| Solubility | Water, DMSO, DMF, DCM | |
| Storage Conditions | -20°C, desiccated |
Key Applications and Reaction Mechanisms
The bifunctional nature of this compound allows for a two-pronged approach to conjugation. The azide group is primarily utilized in "click chemistry" reactions, which are known for their high efficiency and specificity. Concurrently, the carboxylic acid can be activated to form stable amide bonds with primary amines.
Click Chemistry: The Azide Terminus
The azide functional group of this compound is a key component for modern bioconjugation techniques. It can participate in two main types of click chemistry reactions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to covalently link the azide to a terminal alkyne, forming a stable triazole ring.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Amide Bond Formation: The Carboxylic Acid Terminus
The terminal carboxylic acid can be readily conjugated to primary amine groups present on biomolecules like proteins, peptides, and antibodies. This is typically achieved through the use of carbodiimide activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance the reaction efficiency and stability of the active intermediate.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: EDC/NHS Coupling of this compound to a Primary Amine
This two-step protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
Add a 5 to 10-fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
Add the activated this compound solution to the amine-containing molecule solution. A 10 to 20-fold molar excess of the PEG linker is commonly used.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column to remove excess reagents.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized molecule (e.g., the product from Protocol 1) with an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent: DMF, t-BuOH/H₂O (1:1), or PBS
Procedure:
-
Dissolve the azide- and alkyne-containing molecules in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the catalyst premix to the reaction mixture (typically 0.1 equivalents of CuSO₄).
-
Add the sodium ascorbate solution to the reaction mixture (typically 0.2-0.5 equivalents).
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS or TLC.
-
Purify the product by chromatography.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized molecule with a DBCO-containing molecule.
Materials:
-
Azide-functionalized molecule
-
DBCO-containing molecule
-
Solvent: DMSO, PBS, or other suitable buffer
Procedure:
-
Dissolve the azide-functionalized molecule in the chosen solvent.
-
Dissolve the DBCO-containing molecule in a compatible solvent.
-
Add the DBCO-containing molecule solution to the azide-functionalized molecule solution (typically 1.5-3 equivalents).
-
Incubate the reaction at room temperature for 2-12 hours. The reaction can also be performed at 4°C for longer incubation times.
-
Monitor the reaction progress by LC-MS.
-
Purify the final conjugate using an appropriate method such as HPLC or a desalting column.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflows involving this compound.
Caption: General workflow for synthesizing a bifunctional conjugate.
Caption: Logical workflow for PROTAC synthesis using this compound.
References
An In-Depth Technical Guide to the Mechanism of Action of Azido-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG36-acid is a heterobifunctional linker that has emerged as a critical tool in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a terminal azide group, a carboxylic acid, and a 36-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking diverse molecular entities. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its dual reactivity, the impact of its PEG chain on conjugate properties, and its application in targeted therapeutics. We present quantitative data on the stability and pharmacokinetics of resulting conjugates, detailed experimental protocols for its use in bioconjugation, and visualizations of relevant signaling pathways and experimental workflows.
Core Mechanism of Action: A Duality of Function
The functionality of this compound is rooted in its two distinct reactive termini, which allow for a two-step, orthogonal conjugation strategy. This dual nature is central to its utility in constructing complex biomolecular architectures.
1.1. The Azide Terminus: Gateway to Click Chemistry
The azide group (-N₃) is a key participant in bioorthogonal "click chemistry" reactions. These reactions are characterized by their high efficiency, specificity, and biocompatibility, proceeding under mild, aqueous conditions with minimal side reactions.[1] this compound can undergo two primary types of click chemistry reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between the azide group of the PEG linker and a terminal alkyne on a target molecule.[2] The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC utilizes a strained cyclooctyne (e.g., dibenzocyclooctyne - DBCO, or bicyclo[6.1.0]nonyne - BCN) instead of a terminal alkyne.[4][5] The high ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a metal catalyst.
The resulting triazole ring is exceptionally stable, being resistant to hydrolysis, enzymatic cleavage, and redox conditions, effectively forming a permanent link between the conjugated molecules.
1.2. The Carboxylic Acid Terminus: Amide Bond Formation
The carboxylic acid (-COOH) group provides a versatile handle for conjugation to molecules bearing primary or secondary amines, such as proteins, peptides, and certain small molecules. This is typically achieved through the formation of a stable amide bond. To enhance the reaction efficiency, the carboxylic acid is often activated in situ using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction forms a semi-stable NHS ester that readily reacts with primary amines at physiological pH to create a robust amide linkage.
1.3. The Polyethylene Glycol (PEG) Spacer: Enhancing Physicochemical Properties
The 36-unit polyethylene glycol chain is not merely a spacer but a critical component that imparts several beneficial properties to the final bioconjugate:
-
Increased Hydrophilicity and Solubility: The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of hydrophobic drugs or ligands, preventing aggregation and improving their handling and bioavailability.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the in vivo circulation half-life of therapeutic molecules. The increased hydrodynamic radius of the PEGylated conjugate reduces renal clearance and protects it from proteolytic degradation.
-
Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from the host's immune system, reducing its immunogenicity.
-
Optimized Ternary Complex Formation (in PROTACs): In the context of PROTACs, the length and flexibility of the PEG linker are crucial for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ubiquitin ligase.
Quantitative Data
The following tables summarize key quantitative parameters related to the use of Azido-PEG linkers in bioconjugation.
Table 1: Stability of Triazole vs. Amide Linkage
| Linkage Type | Formation Reaction | Stability Characteristics | In Vivo Half-life of Linkage | Reference(s) |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Highly resistant to hydrolysis, enzymatic cleavage, and redox conditions. | Considered a permanent linkage. | |
| Amide | Carboxylic Acid + Amine (e.g., via EDC/NHS) | Generally stable, but can be susceptible to enzymatic cleavage by proteases. | Variable, dependent on the specific enzyme accessibility. |
Table 2: Pharmacokinetic Parameters of PEGylated Antibody-Drug Conjugates (ADCs)
| ADC Linker | Clearance Rate (mL/hr/kg) in Rats | Tolerability in Mice (at 50 mg/kg) | Reference(s) |
| Non-PEGylated | High | Not Tolerated | |
| PEG8 Linker | Significantly Reduced | Tolerated | |
| Longer PEG Chains (>PEG8) | Further Reduced | Well Tolerated |
Table 3: Pharmacokinetic Parameters of ARV-110 (an Androgen Receptor PROTAC)
| Species | Route of Administration | Dose | Oral Bioavailability (%) | Clearance (mL/h/kg) | Reference(s) |
| Rat | Intravenous (IV) | 2 mg/kg | - | 413.6 ± 31.7 | |
| Rat | Oral (PO) | 5 mg/kg | 23.83 | - | |
| Mouse | Intravenous (IV) | 2 mg/kg | - | - | |
| Mouse | Oral (PO) | 5 mg/kg | 37.89 | - |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
3.1. Protocol for Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a primary amine-containing protein.
Materials:
-
This compound
-
Protein with primary amines (e.g., antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare a solution of the amine-containing protein in Coupling Buffer at a concentration of 1-5 mg/mL.
-
-
Activation of Carboxylic Acid:
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
In a reaction tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Protein:
-
Add the activated Azido-PEG36-NHS ester solution to the protein solution. A 1.5- to 10-fold molar excess of the activated linker to the protein is a recommended starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts using an SEC column (e.g., a desalting column) equilibrated with an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm conjugation and use mass spectrometry to determine the degree of labeling.
-
3.2. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of an azide-functionalized molecule (prepared as in 3.1) to an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Reaction Solvent: a mixture of t-BuOH/H₂O or DMF
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.
-
Dissolve the azide-functionalized and alkyne-containing molecules in the chosen reaction solvent.
-
-
Click Reaction:
-
In a reaction tube, combine the azide- and alkyne-containing molecules.
-
In a separate tube, premix the CuSO₄ and ligand solutions in a 1:5 molar ratio and let it stand for 2-3 minutes.
-
Add the CuSO₄/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting conjugate using an SEC column to remove excess reagents and catalyst.
-
3.3. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an azide-functionalized molecule to a molecule containing a strained alkyne (e.g., DBCO or BCN).
Materials:
-
Azide-functionalized molecule
-
Strained alkyne-containing molecule (e.g., DBCO- or BCN-functionalized)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the strained alkyne-containing molecule in anhydrous DMSO (e.g., 10 mM).
-
Ensure the azide-functionalized molecule is in the Reaction Buffer.
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-functionalized molecule solution.
-
Add the strained alkyne stock solution to the azide solution. A 2- to 4-fold molar excess of the strained alkyne over the azide is a good starting point for optimization.
-
The final concentration of DMSO in the reaction mixture should be kept below 5% (v/v) to minimize effects on protein structure.
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification:
-
Purify the conjugate using an SEC column to remove unreacted reagents.
-
Visualization of Signaling Pathways, Workflows, and Logical Relationships
The following diagrams, created using the DOT language, illustrate key concepts related to the application of this compound.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Bavdegalutamide (ARV-110) | Cell Signaling Technology [cellsignal.com]
- 4. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Azide Group in Azido-PEG36-acid: A Technical Guide to its Core Function in Bioconjugation
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Azido-PEG36-acid is a high-value heterobifunctional linker utilized extensively in bioconjugation, drug delivery, and materials science. It is composed of three key components: a terminal carboxylic acid, a 36-unit polyethylene glycol (PEG) spacer, and a terminal azide group. While the carboxylic acid serves as a versatile anchor for covalent attachment to amine-containing molecules and the PEG chain provides critical benefits in solubility and biocompatibility, the core functionality that drives its most advanced applications resides in the azide group . This guide provides an in-depth examination of the azide group's function, focusing on its role as a bioorthogonal handle for "click" chemistry, and presents the technical data and protocols necessary for its effective implementation.
The Primary Function: A Bioorthogonal Chemical Handle
The paramount function of the azide group (-N₃) in the this compound linker is to serve as a bioorthogonal chemical handle . Bioorthogonality refers to a class of chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes. The azide group is a quintessential example of a bioorthogonal functional group due to its key characteristics:
-
High Stability: It is exceptionally stable in aqueous physiological environments (pH 4-10) and resistant to reaction with the vast majority of endogenous biological functional groups, such as amines, thiols, and hydroxyls.
-
Small Size: Its minimal steric profile reduces the potential for perturbation of the conjugated biomolecule's structure and function.
-
Specific Reactivity: It undergoes highly specific and efficient reactions with a select few partners, primarily alkynes, enabling precise chemical ligation.
This specific reactivity is harnessed through "click chemistry," a concept that emphasizes reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts. The azide group is central to the two most prominent click chemistry platforms: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most common method for ligating azides. It involves the reaction between a terminal alkyne and an azide in the presence of a Copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.
Caption: The CuAAC reaction pathway, forming a stable triazole linkage.
Strain-promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of copper catalysts in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a catalyst. The release of ring strain is the driving force for the reaction, which also forms a stable triazole linkage.
Caption: The SPAAC reaction pathway, proceeding without a metal catalyst.
Quantitative Comparison of Azide-Alkyne Ligation Methods
The choice between CuAAC and SPAAC depends on the specific application, particularly whether the reaction is performed in vitro or in vivo. The following table summarizes key quantitative parameters.
| Parameter | Copper(I)-catalyzed (CuAAC) | Strain-promoted (SPAAC) | Significance in Application |
| Second-Order Rate Constant (k₂) | 10³ - 10⁵ M⁻¹s⁻¹ | 10⁻¹ - 10¹ M⁻¹s⁻¹ | CuAAC is significantly faster, enabling rapid and complete conjugation in vitro. |
| Catalyst Requirement | Required: Copper(I) source | None: Catalyst-free | SPAAC is essential for applications in living cells or organisms where copper toxicity is a concern. |
| Reactant Steric Profile | Terminal Alkyne (small) | Cyclooctyne (bulky) | The smaller alkyne in CuAAC may be less perturbing to the target molecule's function. |
| Typical Reaction Time | < 1 hour | 2 - 24 hours | Faster reaction times for CuAAC minimize potential degradation of sensitive biomolecules. |
| Biocompatibility | Limited due to copper cytotoxicity | High, truly bioorthogonal | SPAAC is the method of choice for in vivo labeling and tracking. |
Experimental Workflow and Protocols
The heterobifunctional nature of this compound dictates a two-stage experimental workflow. First, the carboxylic acid is conjugated to a primary amine on a biomolecule (e.g., a protein). Second, the now-installed azide group is used for click chemistry.
Caption: Two-stage workflow for using this compound.
Protocol 1: EDC/NHS Conjugation of this compound to a Protein
This protocol describes the first stage: labeling a protein containing surface-accessible lysine residues.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMF.
-
Prepare fresh 100 mM solutions of EDC and NHS in ultrapure water or anhydrous DMSO immediately before use.
-
Prepare the protein solution at a concentration of 2-5 mg/mL in PBS.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS. A molar ratio of 1:1.5:1.5 (Acid:EDC:NHS) is recommended as a starting point.
-
Incubate the activation mixture for 15 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The molar excess of the linker over the protein can range from 10-fold to 50-fold, depending on the desired degree of labeling.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, following the manufacturer's instructions.
-
Collect the purified azide-functionalized protein. Confirm labeling via mass spectrometry if possible.
-
Protocol 2: SPAAC Ligation of an Alkyne-Fluorophore to the Azide-Protein
This protocol describes the second stage: attaching a payload (here, a DBCO-fluorophore) to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein (from Protocol 1) in PBS
-
DBCO-functionalized fluorophore
-
Anhydrous DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of the DBCO-fluorophore in anhydrous DMSO.
-
-
SPAAC Reaction:
-
To the azide-functionalized protein solution, add the DBCO-fluorophore stock solution. A 3- to 10-fold molar excess of the DBCO-fluorophore over the calculated number of incorporated azide groups is recommended.
-
Incubate the reaction for 4-12 hours at room temperature or 37°C. The reaction can be monitored by fluorescence intensity or chromatography.
-
-
Purification:
-
Remove the unreacted DBCO-fluorophore using a desalting column or size-exclusion chromatography.
-
The final purified conjugate is now ready for use in downstream applications like fluorescence microscopy or flow cytometry.
-
Conclusion
The azide group is the functional cornerstone of the this compound linker, bestowing upon it the power of bioorthogonal click chemistry. Its stability and highly specific reactivity with alkynes enable the precise, efficient, and modular construction of complex biomolecular conjugates. By serving as a stable and inert handle that can be activated for ligation on demand, the azide group provides researchers with a robust tool for applications ranging from the development of antibody-drug conjugates to the functionalization of nanoparticles and the study of biological systems in vivo. Understanding its function and associated reaction methodologies is critical to leveraging the full potential of this versatile chemical linker.
The Strategic Role of the Carboxylic Acid Group in Azido-PEG36-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG36-acid is a heterobifunctional linker critical in bioconjugation, drug delivery, and proteomics. Its architecture, featuring a terminal azide group, a 36-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, allows for the precise, covalent linkage of two distinct molecular entities. This guide provides an in-depth examination of the specific purpose of the carboxylic acid moiety. It details the chemical principles, experimental protocols, and applications, with a focus on enabling researchers to effectively utilize this versatile linker in their work, particularly in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Functionality of this compound
The utility of this compound stems from its three distinct components:
-
Azide Group (-N₃): This functional group serves as a bioorthogonal handle for "click chemistry." It reacts with exceptionally high efficiency and specificity with alkyne-containing molecules (via Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or strained cyclooctynes like DBCO or BCN (via Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC). This allows for the attachment of payloads, imaging agents, or other biomolecules in a highly controlled manner.[1][2]
-
Polyethylene Glycol (PEG) Spacer: The long, 36-unit PEG chain is not merely a spacer. It imparts crucial physicochemical properties to the entire conjugate, including enhanced hydrophilicity and solubility, reduced immunogenicity, and improved in vivo pharmacokinetics by increasing the hydrodynamic radius.[3][4][]
-
Carboxylic Acid Group (-COOH): This is the primary focus of this guide. The terminal carboxyl group is a versatile and widely used reactive handle for conjugation to primary amines (-NH₂). These amine groups are abundantly available on biomolecules, such as the side chains of lysine residues and the N-terminus of proteins and peptides. The reaction between the carboxylic acid and an amine forms a highly stable amide bond , providing a robust and permanent linkage.
The Chemistry of Carboxylic Acid Activation
The direct reaction between a carboxylic acid and a primary amine to form an amide bond is generally inefficient under physiological conditions. Therefore, the carboxyl group must first be "activated" to a more reactive form. The most prevalent and effective method for this activation in bioconjugation is the use of carbodiimides, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) , often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS .
The process is a two-step reaction:
-
Activation: EDC reacts with the carboxylic acid on the this compound to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Coupling: This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid. To prevent this and improve efficiency, NHS is added. The NHS rapidly reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This NHS ester is significantly less prone to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines. The amine-containing molecule then attacks the NHS ester, forming the final, stable amide bond and releasing NHS as a byproduct.
This entire chemical sequence effectively couples the carboxylic acid end of the this compound linker to an amine-containing molecule.
Quantitative Data and Reaction Parameters
The efficiency of the EDC/NHS coupling reaction is highly dependent on several key parameters. The following tables summarize these critical factors for successful conjugation.
Table 1: Optimal pH Conditions for Two-Step EDC/NHS Coupling
| Step | Reaction | Optimal pH Range | Recommended Buffer(s) | Rationale |
|---|---|---|---|---|
| 1. Activation | Carboxylic Acid + EDC/NHS | 4.5 - 6.0 | MES Buffer | EDC activation is most efficient in a slightly acidic environment. Buffers lacking amines or carboxylates are essential to prevent side reactions. |
| 2. Coupling | NHS-ester + Primary Amine | 7.0 - 8.5 | PBS, Borate Buffer | The primary amine must be deprotonated to act as an effective nucleophile. This is favored at neutral to slightly basic pH. |
Table 2: Recommended Reagent Molar Ratios and Concentrations
| Reagent | Molar Excess (vs. Carboxyl Groups) | Typical Concentration | Notes |
|---|---|---|---|
| EDC | 4x to 10x | ~2-4 mM | Higher excess may be needed for dilute protein solutions. EDC is moisture-sensitive and should be prepared fresh. |
| NHS/Sulfo-NHS | 1.2x to 3x (relative to EDC) | ~5 mM | Added to stabilize the reactive intermediate and improve yield. |
| Amine-Molecule | 1- to 10-fold molar excess (for surface coupling) | 1-10 mg/mL (for antibodies) | The concentration of the amine-containing molecule significantly impacts reaction kinetics. |
| Quenching Agent | Final concentration ~10-20 mM | Varies | Hydroxylamine, 2-Mercaptoethanol, Tris, or Glycine can be used to stop the reaction. |
Detailed Experimental Protocols
Protocol 1: General Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the covalent attachment of this compound to a generic amine-containing protein (e.g., an antibody).
Materials:
-
Protein (e.g., Antibody) in amine-free buffer (e.g., PBS)
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting columns (for buffer exchange and purification)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer.
-
Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound (e.g., 10-fold molar excess over the protein) with EDC and Sulfo-NHS in Activation Buffer. A typical ratio is 10:40:100 (Protein:EDC:Sulfo-NHS).
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS pH 7.2). If the protein is in a buffer like Tris, perform a buffer exchange using a desalting column equilibrated with PBS.
-
Adjust the protein concentration to 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated this compound solution (from Step 2) to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris).
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Remove excess linker and reaction byproducts by passing the solution through a desalting column or by using size-exclusion chromatography (SEC). The resulting azide-functionalized protein is now ready for the subsequent click chemistry reaction.
-
Protocol 2: Purification and Analysis of the Conjugate
Purification:
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating the larger protein conjugate from smaller, unreacted linker molecules and byproducts. It effectively purifies the desired product based on hydrodynamic radius.
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for analytical-scale separation to assess purity and potentially separate species with different degrees of labeling.
Analysis and Characterization:
-
Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry is essential for confirming the successful conjugation and determining the degree of labeling (i.e., how many linker molecules are attached per protein). By comparing the mass of the native protein to the mass of the conjugated protein, the number of attached linkers can be calculated.
-
Hydrophobic Interaction Chromatography (HIC): For antibody-drug conjugates, HIC is a powerful technique to determine the drug-to-antibody ratio (DAR) distribution.
Visualizing the Workflow: Applications in ADC and PROTAC Synthesis
The true power of this compound lies in its ability to bridge two different molecules in a multi-step synthesis. Below are graphical representations of its use in two cutting-edge therapeutic modalities.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
The diagram above illustrates the synthesis of an ADC. The carboxylic acid of this compound is first used to attach the linker to lysine residues on a monoclonal antibody (mAb). The newly installed azide group then serves as a reactive handle to attach an alkyne-modified cytotoxic drug via click chemistry.
Caption: Workflow for PROTAC synthesis via sequential conjugation.
This workflow demonstrates the modular synthesis of a PROTAC. The carboxylic acid of the linker is first coupled to an amine on the target protein ligand via EDC/NHS chemistry. Subsequently, the E3 ligase ligand, functionalized with an alkyne, is attached to the azide end of the linker through a click chemistry reaction. This step-wise approach allows for the flexible and efficient construction of these complex therapeutic molecules.
Conclusion
The carboxylic acid group of this compound is not merely a structural feature but a strategic tool for bioconjugation. Its ability to be efficiently and selectively activated by EDC/NHS chemistry to form stable amide bonds with amine-containing molecules makes it an indispensable anchor point in multi-step synthetic strategies. For researchers in drug development and chemical biology, a thorough understanding of this functionality is paramount for the successful design and synthesis of next-generation therapeutics and research tools, enabling the precise construction of complex architectures like ADCs and PROTACs.
References
The Advantage of Length: An In-depth Technical Guide to Long-PEG Chains in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic attachment of polyethylene glycol (PEG) chains to therapeutic biomolecules, a process known as PEGylation, has become a cornerstone in the development of advanced biopharmaceuticals. The length of the PEG chain is a critical parameter that profoundly influences the conjugate's therapeutic efficacy, safety, and pharmacokinetic profile. This in-depth guide explores the multifaceted benefits of employing long PEG chains in bioconjugation, providing quantitative data, detailed experimental methodologies, and visual representations of key concepts to inform rational drug design and development.
Core Benefits of Long-Chain PEGylation
The covalent attachment of long PEG chains to proteins, peptides, or antibody-drug conjugates (ADCs) imparts a range of advantageous physicochemical and biological properties. Generally, longer PEG chains lead to a more pronounced effect on the bioconjugate's characteristics.
Enhanced Pharmacokinetics and Biodistribution
A primary driver for utilizing long PEG chains is the significant improvement in the pharmacokinetic profile of the conjugated molecule. The increased hydrodynamic size imparted by a long PEG chain directly reduces renal clearance, leading to a prolonged circulation half-life in the bloodstream.[1] This extended exposure can result in a more sustained therapeutic effect and may allow for less frequent dosing, improving patient compliance.[1]
The molecular weight of the PEG chain is a key determinant of these effects. Larger bioconjugates, typically those with a total molecular weight exceeding 30 kDa, exhibit reduced volumes of distribution and are poorly cleared by the kidneys, contributing to their extended elimination half-lives.[2]
Reduced Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins.[1] The long, flexible PEG chains create a protective hydrophilic shield around the protein, masking its surface epitopes from recognition by the immune system.[1] This "stealth" effect can significantly decrease the likelihood of an anti-drug antibody (ADA) response, which can otherwise lead to reduced efficacy and potential adverse effects. Studies have suggested that a higher density and molecular weight of PEG can lead to a weaker antibody response due to the enhanced masking of immunogenic sites.
Improved Solubility and Stability
The hydrophilic nature of PEG can dramatically enhance the solubility of hydrophobic drugs or proteins, making them more amenable to formulation and intravenous administration. Furthermore, the protective PEG layer can shield the protein from enzymatic degradation and proteolysis, thereby increasing its stability in biological environments. This steric hindrance provided by long PEG chains can also prevent protein aggregation by masking hydrophobic regions on the protein surface that are prone to intermolecular interactions.
Quantitative Impact of PEG Chain Length
The following tables summarize quantitative data from various studies, illustrating the impact of PEG chain length on key biopharmaceutical properties.
Table 1: Effect of PEG Chain Length on Pharmacokinetics
| Bioconjugate System | PEG Chain Length (kDa) | Elimination Half-life (t½) | Clearance Rate | Reference |
| Poly-l-lysine Dendrimers | < 20 | 1–10 hours | Rapid | |
| > 30 | 1–3 days | Slow | ||
| Methotrexate-loaded Chitosan Nanoparticles | 0.75 | Increased with MW | Decreased with MW | |
| 2 | Increased with MW | Decreased with MW | ||
| 5 | Increased with MW | Decreased with MW | ||
| Antimicrobial Peptide (Onc72) | 5 | 66 minutes | - | |
| 20 | ~5.5 hours | - |
Table 2: Effect of PEG Chain Length on Immunogenicity
| Bioconjugate System | PEG Chain Length (kDa) | Anti-PEG IgM Response | Reference |
| Bovine Serum Albumin (BSA) | 2 | Lower | |
| 30 | Significantly Stronger | ||
| Ovalbumin (OVA) | 5 | Lower | |
| 20 | Significantly Stronger |
Table 3: Effect of PEG Chain Length on In Vitro Activity and Stability
| Bioconjugate System | PEG Chain Length (kDa) | Residual Activity / Stability | Reference |
| Lysozyme | < 5 | Higher residual activity | |
| Staphylokinase | 5 | Altered bioactivity | |
| 20 | More significant alteration in bioactivity | ||
| Alpha-1 Antitrypsin | 2-armed 40 | Significantly decreased aggregation |
Experimental Protocols
Detailed methodologies are crucial for the successful design and characterization of PEGylated bioconjugates. The following sections provide generalized protocols for key experiments.
Protocol 1: NHS Ester-Based PEGylation of a Protein
Objective: To covalently attach PEG chains of varying lengths to a target protein via primary amines (e.g., lysine residues).
Materials:
-
Target protein in a suitable buffer (e.g., PBS, pH 7.4)
-
mPEG-NHS ester reagents with different chain lengths
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.0-8.0)
-
Quenching solution (e.g., Tris or glycine)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a desired concentration.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer.
-
Conjugation Reaction: Add a molar excess of the mPEG-NHS ester solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted NHS esters.
-
Purification: Purify the PEGylated protein using methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography to remove unreacted PEG and protein.
-
Characterization: Characterize the purified conjugate to determine the degree of PEGylation and confirm its purity and activity.
Protocol 2: Determination of the Degree of PEGylation by ¹H NMR Spectroscopy
Objective: To quantitatively determine the average number of PEG chains attached to a protein.
Materials:
-
Purified PEGylated protein sample
-
Deuterated buffer (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Exchange the buffer of the purified PEGylated protein with a deuterated buffer using methods like dialysis or centrifugal dialysis.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Integrate the signal corresponding to the repeating ethylene glycol units of PEG (typically around 3.6 ppm).
-
Integrate a well-resolved signal from the protein (e.g., aromatic protons between 6.5 and 8.0 ppm).
-
Calculate the degree of PEGylation by comparing the integral of the PEG signal to the integral of the protein signal, taking into account the number of protons each signal represents.
-
Protocol 3: Anti-PEG Antibody Detection by ELISA
Objective: To detect and quantify the presence of anti-PEG antibodies in serum or plasma samples.
Materials:
-
PEG-coated microplate
-
Serum or plasma samples
-
Blocking solution (e.g., 1% milk in PBS)
-
Detection antibody (e.g., anti-human IgG-HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Coating: Use a pre-coated PEG microplate or coat a high-binding plate with a PEG derivative (e.g., NH₂-mPEG₅₀₀₀) overnight.
-
Blocking: Block the wells with the blocking solution for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the wells multiple times with the wash buffer.
-
Detection Antibody Incubation: Add the enzyme-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Substrate Addition: Add the substrate solution and incubate in the dark for color development.
-
Stopping and Reading: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm). The absorbance is proportional to the amount of anti-PEG antibody in the sample.
Visualizing the Impact of Long-Chain PEGylation
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the benefits of long PEG chains in bioconjugation.
References
An In-depth Technical Guide to the Safety and Handling of Azido-PEG36-acid
Introduction
Azido-PEG36-acid is a heterobifunctional, monodisperse Polyethylene Glycol (PEG) linker extensively utilized by researchers, scientists, and drug development professionals.[1][2] Its structure features a terminal azide group (-N₃) and a terminal carboxylic acid (-COOH), connected by a 36-unit PEG chain.[3][4] This configuration allows for versatile applications in bioconjugation, drug delivery, and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[5] The azide group facilitates highly selective "click chemistry" reactions, while the carboxylic acid can be conjugated to primary amines.
While the long PEG chain enhances aqueous solubility and generally improves the safety profile of conjugated molecules, the presence of the azide functional group necessitates strict adherence to safety and handling protocols. Organic azides are a class of energetic compounds that can be toxic and potentially explosive under certain conditions. This guide provides a comprehensive overview of the safety considerations, handling procedures, and disposal methods for this compound to ensure its safe use in a laboratory setting.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound stem from its azide functional group. Organic azides can be sensitive to heat, light, friction, and shock, which can lead to violent decomposition. However, the stability of an organic azide is significantly influenced by its molecular structure.
Stability Assessment: The stability of this compound is relatively high for an organic azide due to its high molecular weight and large carbon-to-nitrogen ratio. Two common guidelines help in assessing this stability:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher ratio of carbon to nitrogen atoms generally indicates greater stability. For this compound (C₇₅H₁₄₉N₃O₃₈), the C/N ratio is 75:3, or 25:1. This high ratio suggests the energetic azide group is sufficiently "ballasted" by the large, inert PEG chain, reducing its explosive potential.
-
The "Rule of Six": This guideline suggests a compound is relatively safe to handle if it contains at least six carbon atoms for every energetic functional group (like an azide). With 75 carbon atoms and one azide group, this compound far exceeds this threshold.
Despite its relative stability, it must be treated with the caution afforded to all azide compounds. The primary risks are summarized below.
| Hazard Category | Description | Citations |
| Toxicity | Azide compounds can be toxic if inhaled, ingested, or absorbed through the skin. Accidental mixing with acid generates highly toxic hydrazoic acid gas. | |
| Explosive Potential | While low for this specific molecule, azides can decompose explosively when exposed to heat, shock, or friction. The risk increases significantly upon contact with certain heavy metals, which can form highly shock-sensitive metal azides. | |
| Reactivity | Highly reactive with a range of substances. It should not be mixed with acids, heavy metals, halogenated solvents, or strong oxidizing agents. |
Physicochemical and Safety Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₇₅H₁₄₉N₃O₃₈ | |
| Molecular Weight | ~1701.0 g/mol | |
| CAS Number | 1167575-20-3 | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DCM, and DMF. | |
| Storage Conditions | Store at -20°C in a tightly sealed container, protected from light. | |
| Shipping | Typically shipped at ambient temperature. |
Engineering Controls and Personal Protective Equipment (PPE)
Consistent use of appropriate engineering controls and PPE is the most critical defense against exposure and accidents.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood to prevent inhalation of any potential dust or aerosols.
-
Blast Shield: A blast shield should be used as a precautionary measure, especially when performing new reactions, scaling up, or heating.
Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale | Citations |
| Hand Protection | Double-gloving with nitrile exam gloves (minimum thickness 0.11 mm) is required. | Protects against skin absorption. Double-gloving provides an extra layer of safety against contamination. | |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashes. | Protects eyes from splashes and potential explosions. | |
| Body Protection | A fully buttoned, flame-resistant laboratory coat must be worn. | Prevents skin contact and protects personal clothing from contamination. | |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter should be used if handling the compound as a powder outside of a ventilated enclosure or if aerosolization is likely. | Prevents inhalation, which is a primary route of toxic exposure. |
Safe Handling and Storage Protocols
A systematic approach is essential for safely handling this compound.
General Handling Workflow:
References
A Comprehensive Technical Guide to the Storage and Handling of Azido-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage, handling, and safety precautions for Azido-PEG36-acid. Adherence to these guidelines is critical to ensure the stability of the compound and the safety of laboratory personnel. This document is intended for an audience of researchers, scientists, and drug development professionals who utilize this reagent in their work.
Introduction to this compound
This compound is a monodisperse polyethylene glycol (PEG) derivative that is functionalized with an azide group at one end and a carboxylic acid group at the other.[1] The long, hydrophilic PEG36 chain enhances the solubility of this reagent in aqueous media.[1] The terminal azide group facilitates its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC), to form a stable triazole linkage.[1] The carboxylic acid terminus can be activated to react with primary amines, forming stable amide bonds.[2] These properties make this compound a versatile tool in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Storage Conditions
Proper storage is paramount to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on supplier data sheets.
| Parameter | Recommended Condition | Duration | Source(s) |
| Temperature (Solid) | -20°C | Long-term | [2] |
| Temperature (In Solvent) | -80°C | Up to 2 years | |
| -20°C | Up to 1 year | ||
| Light | Store in the dark/Protect from light | Long-term | |
| Atmosphere | Keep dry and cool | Long-term |
It is crucial to minimize freeze-thaw cycles. Aliquoting the compound upon receipt is recommended to preserve the quality of the bulk material. While the product is typically shipped at ambient temperature, it should be transferred to the recommended storage conditions immediately upon receipt.
Stability Profile
The azide functional group is known for its high stability under a wide range of reaction conditions, which is a key advantage in complex bioconjugation schemes. However, like all azide-containing compounds, this compound is sensitive to certain conditions that can lead to degradation or create hazardous situations.
Key Stability Considerations:
-
Thermal Stability: Organic azides can decompose upon heating. While high molecular weight PEGs are generally more stable, it is prudent to avoid excessive heat.
-
Chemical Stability: The azide group is generally stable, but can react under specific conditions. It is crucial to avoid contact with incompatible materials (see Section 5.2). The carboxylic acid group is stable but can be reactive towards primary amines when activated.
-
Long-Term Stability: Long-term stability is best maintained by adhering to the recommended storage conditions, particularly temperature and protection from light.
Experimental Protocols
General Handling of this compound
Due to the potential hazards associated with azide compounds, a strict handling protocol must be followed.
Materials:
-
This compound
-
Appropriate solvents (e.g., water, DMSO, DCM, DMF)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves.
-
Plastic or glass spatulas
Procedure:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).
-
Work in a well-ventilated chemical fume hood.
-
Wear all required PPE, including safety glasses, a lab coat, and gloves.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use only plastic or glass spatulas for transferring the solid material. Never use metal spatulas , as they can form shock-sensitive metal azides.
-
Weigh the desired amount of the compound in a clean, dry container.
-
Dissolve the compound in the appropriate solvent. This compound is soluble in water, DMSO, DCM, and DMF.
-
After use, securely seal the container and return it to the recommended storage conditions.
-
Clean any spills promptly and dispose of waste according to institutional guidelines for azide-containing compounds.
Protocol for Assessing Long-Term Stability in Solution
This protocol is a general guideline for evaluating the stability of this compound in a specific solvent under different storage conditions.
Materials:
-
High-purity this compound
-
Chosen solvent (e.g., DMSO)
-
Amber glass vials with tight-sealing caps
-
Temperature-controlled storage chambers (e.g., -20°C and 4°C)
-
Analytical instrument for quantification (e.g., HPLC or NMR)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mg/mL).
-
Aliquot the solution into multiple amber glass vials, ensuring each vial has minimal headspace.
-
Seal the vials tightly.
-
-
Storage:
-
Place a set of vials in each temperature-controlled chamber (e.g., -20°C and 4°C).
-
Ensure the samples are protected from light.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the sample using a validated analytical method (e.g., HPLC-UV or NMR) to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage of remaining compound versus time for each storage condition to determine the degradation kinetics.
-
Safety and Handling
The primary hazards associated with this compound are related to the azide functional group. While the high molecular weight of the PEG chain generally renders the molecule less hazardous than smaller organic azides, it is imperative to handle it with care.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety glasses or splash goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat must be worn. For reactions with a higher risk of explosion, a blast shield should be used.
Chemical Incompatibilities
Azide compounds can react violently or form explosive compounds when mixed with certain substances. Avoid contact with:
-
Acids: Can form the highly toxic and explosive hydrazoic acid.
-
Heavy Metals and their Salts: Can form shock-sensitive heavy metal azides. This includes common laboratory equipment made of copper or lead.
-
Halogenated Solvents: Can form explosive di- and tri-azidomethane.
-
Strong Oxidizing Agents.
Waste Disposal
Azide-containing waste must be handled and disposed of according to strict institutional and regulatory guidelines.
-
Never dispose of azide-containing solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.
-
Collect all azide-containing waste in a designated and clearly labeled waste container.
-
Keep azide waste separate from acidic waste.
Visualizations
Caption: Chemical structure and key reactivities of this compound.
Caption: Recommended workflow for safely handling azide compounds.
References
An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry, with a specific focus on the application of azide-polyethylene glycol (PEG) linkers. It covers the fundamental principles, reaction mechanisms, and practical applications in bioconjugation and drug development, offering detailed experimental protocols and quantitative data to support researchers in the field.
Introduction to Click Chemistry
Click chemistry refers to a class of reactions that are rapid, efficient, and specific, yielding high product yields with minimal byproducts.[1][2][3] The concept was introduced by K. Barry Sharpless and emphasizes modularity and simplicity.[4] The premier example of a click reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring.[4] This reaction can be performed in two main variations: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
These reactions are bioorthogonal, meaning they can occur in complex biological systems without interfering with native biochemical processes. This property makes them invaluable tools for bioconjugation, allowing for the precise attachment of molecules such as drugs, imaging agents, or polyethylene glycol (PEG) chains to biomolecules like proteins, antibodies, and nucleic acids.
The Role of Azide-PEG Linkers
Polyethylene glycol (PEG) is a hydrophilic and biocompatible polymer widely used in the biomedical field. When functionalized with an azide group, PEG becomes a versatile linker for click chemistry applications. The incorporation of a PEG linker in bioconjugation offers several significant advantages:
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, can significantly increase the circulation half-life of therapeutic molecules by reducing renal clearance and minimizing capture by the immune system.
-
Enhanced Solubility and Stability: PEG linkers can increase the water solubility of hydrophobic drugs and improve the stability of proteins and enzymes.
-
Reduced Immunogenicity: The "stealth" effect of PEG can shield the conjugated molecule from the host's immune system.
-
Controlled Drug Delivery: PEG linkers can be used to create targeted drug delivery systems, improving the therapeutic index of potent drugs.
Monodisperse PEG linkers, which have a precise number of PEG units, are particularly valuable in drug development as they ensure batch-to-batch consistency and predictable pharmacokinetic profiles.
Core Mechanisms of Azide-Alkyne Click Chemistry
The formation of a stable triazole linkage between an azide and an alkyne is the cornerstone of this click chemistry approach. The two primary mechanisms, CuAAC and SPAAC, offer distinct advantages depending on the application.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that exclusively produces the 1,4-disubstituted triazole isomer. It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The reaction boasts a significant rate acceleration of up to 10⁸ compared to the uncatalyzed thermal cycloaddition.
The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.
References
Methodological & Application
Application Notes and Protocols for Azido-PEG36-acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Azido-PEG36-acid, a bifunctional linker, in bioconjugation. This heterobifunctional reagent offers a versatile platform for covalently linking molecules of interest through two distinct chemical handles: a carboxylic acid and an azide group. The long polyethylene glycol (PEG) chain (n=36) enhances solubility and biocompatibility of the resulting conjugates, making it an ideal tool in drug delivery, diagnostics, and other biomedical applications.[1]
The terminal carboxylic acid can be activated to react with primary amines, such as those found on lysine residues of proteins, to form a stable amide bond.[2] The azide group participates in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole linkage with alkyne-containing molecules.[3] This dual functionality allows for a modular and flexible approach to the design and synthesis of complex bioconjugates.
Key Applications:
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to antibodies, leveraging the targeting capabilities of the antibody to deliver the therapeutic payload directly to cancer cells.
-
PEGylation of Proteins and Peptides: The conjugation of the PEG linker can improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic size, which can reduce renal clearance and enhance in vivo stability.
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors, microarrays, and diagnostic assays.
-
Drug Delivery Systems: Development of targeted drug delivery vehicles, such as nanoparticles and liposomes, by conjugating targeting ligands to the surface.
-
Molecular Imaging: Attachment of imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules for in vivo and in vitro tracking and diagnostics.
Quantitative Data Summary
The efficiency of bioconjugation reactions involving this compound can be influenced by various factors, including reactant concentrations, pH, temperature, and the presence of catalysts or ligands. The following tables summarize typical quantitative data for the two key reaction steps.
Table 1: EDC/NHS Activation of Carboxylic Acid and Amine Coupling
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1 equivalent | |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2-10 equivalents | EDC is a zero-length crosslinker that activates carboxyl groups.[4] |
| NHS (N-hydroxysuccinimide) or sulfo-NHS | 2-25 equivalents | NHS/sulfo-NHS stabilizes the active intermediate, increasing coupling efficiency.[4] |
| Amine-containing molecule | 1-1.5 equivalents | |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Most efficient pH for EDC/NHS activation. |
| Coupling pH | 7.2 - 8.5 | Optimal pH for the reaction of the NHS-ester with primary amines. |
| Temperature | Room Temperature | |
| Reaction Time | Activation: 15-30 min; Coupling: 2-24 hours | Reaction times can vary depending on the specific reactants. |
| Solvent | ||
| Aqueous Buffer | MES, PBS (amine-free) | Avoid buffers containing primary amines like Tris. |
| Organic Solvent (co-solvent) | DMSO, DMF | Can be used to dissolve reactants before dilution in aqueous buffer. |
| Typical Yield | 29.4% - High | Yields are highly dependent on the specific substrates and reaction optimization. |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Value/Range | Notes |
| Reactants | ||
| Azide-functionalized molecule (e.g., Azido-PEG36-conjugate) | 1 equivalent | |
| Alkyne-containing molecule | 2-50 equivalents | An excess of one reactant can drive the reaction to completion. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate | 5 - 10 mM | Reducing agent to generate and maintain Cu(I). |
| Copper-stabilizing Ligand (e.g., THPTA, BTTAA) | 0.5 - 5 mM | Ligands accelerate the reaction and protect biomolecules from oxidative damage. |
| Reaction Conditions | ||
| pH | 4 - 11 | CuAAC is effective over a broad pH range. |
| Temperature | Room Temperature | |
| Reaction Time | 30 - 60 minutes | High efficiency leads to rapid reaction times. |
| Solvent | ||
| Aqueous Buffer | PBS, Water | The reaction is highly compatible with aqueous environments. |
| Co-solvents | DMSO, tBuOH | Can be used to dissolve hydrophobic reactants. |
| Typical Yield | 78% - >95% | CuAAC is known for its high, often near-quantitative, yields. |
Experimental Protocols
The following protocols provide a general framework for the two-step bioconjugation process using this compound. Optimization may be required for specific applications.
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Biomolecule
This protocol describes the activation of the carboxylic acid group of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a biomolecule containing primary amines (e.g., a protein).
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 10 mg/mL stock solution of EDC in Activation Buffer. Prepare fresh.
-
Prepare a 10 mg/mL stock solution of NHS (or sulfo-NHS) in Activation Buffer. Prepare fresh.
-
Dissolve the amine-containing biomolecule in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, EDC, and NHS. A molar ratio of 1:2:2 (Acid:EDC:NHS) is a good starting point.
-
Incubate the reaction mixture for 15 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Add the activated Azido-PEG36-NHS ester solution to the biomolecule solution. A 10- to 20-fold molar excess of the activated linker over the biomolecule is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by dialysis against PBS or by using a desalting column appropriate for the size of the conjugate.
-
-
Characterization:
-
Confirm conjugation and assess the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the azide-functionalized biomolecule (from Protocol 1) to a molecule containing a terminal alkyne.
Materials:
-
Azide-functionalized biomolecule (in PBS or other suitable buffer)
-
Alkyne-containing molecule
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, prepare fresh)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)
-
DMSO or other suitable organic solvent for dissolving the alkyne-containing molecule
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule in DMSO or water.
-
Ensure the azide-functionalized biomolecule is in an appropriate buffer (e.g., PBS).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized biomolecule.
-
Add the alkyne-containing molecule. A 4- to 50-fold molar excess of the alkyne reagent is often used.
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution. A 1:2 molar ratio of CuSO₄ to THPTA is common. Vortex briefly to mix.
-
-
Initiation of the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically around 40 equivalents. Vortex briefly to mix.
-
-
Incubation:
-
Allow the reaction to proceed for 30-60 minutes at room temperature. Protect from light if using fluorescent dyes.
-
-
Purification:
-
Purify the resulting bioconjugate to remove the copper catalyst, excess reagents, and byproducts. This can be achieved by dialysis, size exclusion chromatography, or other purification methods suitable for the biomolecule.
-
-
Characterization:
-
Analyze the final conjugate using methods such as mass spectrometry, HPLC, or gel electrophoresis to confirm successful ligation.
-
Diagrams
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Chemical pathways for this compound bioconjugation.
References
Application Notes and Protocols for Protein Labeling with Azido-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG36-acid is a versatile, heterobifunctional linker molecule widely employed in bioconjugation, drug delivery, and proteomics. Its structure comprises a long, hydrophilic polyethylene glycol (PEG) chain of 36 units, flanked by a terminal carboxylic acid group and an azide group. This unique architecture enables a powerful two-step protein labeling strategy.
The carboxylic acid moiety allows for covalent attachment to primary amines, such as the side chain of lysine residues or the N-terminus of a protein, through the formation of a stable amide bond. This reaction is typically mediated by carbodiimide activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The azide group serves as a bioorthogonal handle for "click chemistry," a set of highly efficient and specific reactions. This allows for the subsequent conjugation of a wide variety of molecules, including fluorescent dyes, biotin, or therapeutic agents that have been functionalized with a complementary alkyne group. The long PEG spacer enhances the solubility and biocompatibility of the resulting conjugate while providing spatial separation between the protein and the attached molecule.[1][2][3][4]
These characteristics make this compound a valuable tool in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is crucial.[2]
Data Presentation
The efficiency of protein labeling with Azido-PEG-acid derivatives is influenced by several factors, including protein concentration, the molar ratio of the reagent to the protein, buffer composition, and incubation time and temperature. The following tables summarize typical quantitative data for the labeling of a generic IgG antibody using amine-reactive azide-PEG reagents. Note that this data is derived from studies using similar, shorter-chain Azido-PEG-NHS esters, but provides a strong starting point for optimization with this compound.
Table 1: Amine-Reactive Azide Labeling of a Generic IgG Antibody
| Parameter | Value | Notes |
| Protein | Human IgG (~150 kDa) | |
| Protein Concentration | 2 mg/mL | In Phosphate Buffered Saline (PBS), pH 7.4. |
| Reagent | Azido-PEG-NHS Ester | Dissolved in anhydrous DMSO. |
| Molar Excess of Reagent | 20-fold | Moles of Azido-PEG-NHS Ester per mole of IgG. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 1 hour | |
| Average Degree of Labeling (DoL) | 3 - 5 azides per antibody | Determined by MALDI-TOF mass spectrometry. |
| Labeling Efficiency | > 95% | Percentage of antibody molecules labeled with at least one azide. |
| Post-Labeling Protein Recovery | > 90% | After removal of excess reagent. |
Table 2: Click Chemistry Reaction Efficiency and Conditions
| Click Reaction Type | Molar Excess of Alkyne/Cyclooctyne | Reaction Time (hours) | Labeling Efficiency (%) | Notes |
| CuAAC (Copper-Catalyzed) | 5 - 10 fold | 1 - 4 | > 90% | Requires a copper catalyst and a reducing agent. More suitable for in vitro applications. |
| SPAAC (Strain-Promoted) | 5 - 10 fold | 1 - 2 | > 90% | Copper-free, suitable for live-cell labeling. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol outlines the general procedure for labeling a protein with this compound and subsequent conjugation to an alkyne-containing molecule via CuAAC.
Materials and Reagents:
-
Protein of interest
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA)
Step 1: Azide Functionalization of the Protein
-
Protein Preparation: Dissolve the protein in PBS, pH 7.4, at a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the protein for reaction.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. In a separate tube, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in anhydrous DMSO or water.
-
Activation and Labeling Reaction:
-
Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (relative to the this compound) to the reaction mixture.
-
Mix gently and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): Add a quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated acid. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted reagents using a desalting column with a molecular weight cutoff appropriate for the protein.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation: Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.
-
Catalyst Preparation: Prepare a 50 mM solution of CuSO₄ in water and a 50 mM solution of Sodium Ascorbate in water. Prepare a 10 mM solution of the copper ligand (e.g., THPTA) in DMSO.
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5-10 fold molar excess of the alkyne-containing molecule.
-
Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
Copper ligand (to a final concentration of 0.1 mM)
-
CuSO₄ (to a final concentration of 1 mM)
-
Sodium Ascorbate (to a final concentration of 1 mM)
-
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification: Purify the labeled protein using a desalting column to remove any unreacted alkyne-containing molecule and catalyst components.
Characterization and Storage:
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA assay or by measuring absorbance at 280 nm).
-
Determine the degree of labeling (DoL) using mass spectrometry or UV-Vis spectroscopy if the attached molecule has a distinct absorbance.
-
Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.
Visualizations
Experimental Workflows
Caption: General workflow for two-step protein labeling.
PROTAC Signaling Pathway
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein. This compound can serve as a linker in PROTAC synthesis, connecting a ligand for the target protein to a ligand for an E3 ubiquitin ligase.
Caption: PROTAC-mediated protein degradation pathway.
References
Application Notes: Synthesis of PROTACs using Azido-PEG36-acid Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] A PROTAC molecule consists of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical element, as its length, flexibility, and chemical properties significantly influence the formation of a stable ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[3][4]
The Azido-PEG36-acid is a versatile, monodisperse polyethylene glycol (PEG) linker ideally suited for PROTAC synthesis.[5] It features a terminal carboxylic acid for stable amide bond formation and an azide group for highly efficient and selective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This dual functionality allows for a modular and convergent synthetic approach, enabling researchers to systematically assemble PROTAC libraries for optimization. PEG-based linkers, like this compound, are often employed to improve the solubility and cell permeability of the final PROTAC molecule.
These application notes provide a detailed protocol for the synthesis of a PROTAC using the this compound linker, aimed at researchers, scientists, and drug development professionals.
PROTAC Mechanism of Action
PROTACs function catalytically to induce the degradation of a target protein. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle.
Caption: PROTAC mechanism of action.
General Synthesis Workflow
The synthesis of a PROTAC using the this compound linker is a two-step conjugation process. The strategy involves first forming an amide bond between the linker's carboxylic acid and an amine on one of the ligands (either the POI ligand or the E3 ligase ligand). The second step involves a click chemistry reaction between the linker's azide group and a terminal alkyne on the second ligand. This modular approach allows for flexibility in the synthetic route.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
These protocols outline the general procedures for synthesizing a PROTAC. Note: Reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents. Reaction progress should be monitored by an appropriate technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
Protocol 1: Amide Coupling of Amine-Functionalized Ligand to this compound
This procedure describes the coupling of the carboxylic acid end of the linker with an amine-functionalized ligand (Ligand 1-NH₂).
Reagents and Materials:
-
Ligand 1-NH₂ (1.0 eq)
-
This compound (1.05 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of Ligand 1-NH₂ in a minimum amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction for the consumption of starting materials by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with a 5% lithium chloride (LiCl) solution (to remove DMF), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (Ligand 1-PEG36-Azide intermediate) by flash column chromatography on silica gel to yield the pure intermediate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the azide-intermediate with an alkyne-functionalized ligand (Ligand 2-Alkyne).
Reagents and Materials:
-
Ligand 1-PEG36-Azide intermediate (1.0 eq)
-
Ligand 2-Alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 - 0.3 eq)
-
Sodium ascorbate (0.5 - 1.0 eq)
-
Solvent system (e.g., DMF/water, t-BuOH/water)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction vial, dissolve the Ligand 1-PEG36-Azide intermediate and Ligand 2-Alkyne in the chosen solvent system (e.g., DMF/H₂O 4:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Degas the main reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Once complete, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final PROTAC by preparative reverse-phase HPLC to obtain the high-purity product.
-
Characterize the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Data Presentation
The successful synthesis and biological activity of PROTACs are assessed using quantitative data. The following tables provide examples of typical data collected during the development of a PROTAC.
Table 1: Representative Synthesis and Characterization Data
| PROTAC ID | Ligand 1 (Warhead) | Ligand 2 (E3 Ligand) | Step 1 Yield (%) | Step 2 Yield (%) | Final Purity (HPLC) |
| PROTAC-A | BET Inhibitor | VHL Ligand | 75 | 68 | >98% |
| PROTAC-B | BTK Inhibitor | CRBN Ligand | 81 | 72 | >99% |
| PROTAC-C | Kinase Inhibitor | IAP Ligand | 68 | 65 | >97% |
Table 2: Representative Biological Activity Data
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |
| PROTAC-A | BRD4 | HEK293 | 8.5 | 92 |
| PROTAC-B | BTK | MOLM-14 | 12.3 | 88 |
| PROTAC-C | CDK6 | HeLa | 25.1 | 85 |
¹ DC₅₀: Half-maximal degradation concentration; the concentration of the PROTAC required to degrade 50% of the target protein. ² Dₘₐₓ: Maximum degradation; the percentage of target protein degraded at the optimal PROTAC concentration.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound | BroadPharm [broadpharm.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azido-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2][] This reaction facilitates the covalent ligation of an azide-functionalized molecule with a terminal alkyne-containing molecule, forming a stable triazole linkage.[][4] Azido-PEG36-acid is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal azide group and a carboxylic acid group. The azide moiety is available for CuAAC reactions, while the carboxylic acid can be conjugated to primary amines on biomolecules through standard carbodiimide chemistry. This dual functionality makes this compound a versatile tool for PEGylation, a process widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. PEGylation can enhance solubility, extend circulation half-life, and reduce immunogenicity.
These application notes provide a detailed protocol for the CuAAC reaction using this compound to conjugate it to an alkyne-containing molecule, a common step in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Reaction Principle and Workflow
The CuAAC reaction proceeds via the copper(I)-catalyzed 1,3-dipolar cycloaddition between the terminal azide of this compound and a terminal alkyne on a target molecule. The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance reaction efficiency and protect sensitive biomolecules from oxidative damage by reactive oxygen species that can be generated, a copper-chelating ligand is often employed. Water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are particularly well-suited for bioconjugation reactions performed in aqueous buffers.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| This compound | BroadPharm | BP-22935 |
| Alkyne-modified Molecule | Varies | Varies |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| THPTA Ligand | Sigma-Aldrich | 762342 |
| Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Varies | Varies |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Varies | Varies |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | Varies |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound (100 mM): Dissolve the required amount of this compound in DMF or DMSO. For example, to prepare 100 µL of a 100 mM solution, dissolve 17 mg (MW: 1701.00 g/mol ) in 100 µL of solvent.
-
Alkyne-modified Molecule (10 mM): Prepare a 10 mM stock solution of your alkyne-containing molecule in a compatible solvent (e.g., DMSO, water). The optimal concentration will depend on the solubility of the specific molecule.
-
Copper(II) Sulfate (100 mM): Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
THPTA Ligand (100 mM): Prepare a 100 mM stock solution of THPTA in deionized water.
-
Sodium Ascorbate (1 M): Prepare a 1 M stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh on the day of the experiment as ascorbate can oxidize over time.
Protocol 2: CuAAC Reaction Procedure
This protocol is a general guideline for a 100 µL reaction volume. Optimization of reagent concentrations and ratios may be necessary for specific applications.
-
To a microcentrifuge tube, add the following reagents in the specified order:
-
73 µL of PBS (pH 7.4) or another suitable aqueous buffer.
-
10 µL of the 10 mM alkyne-modified molecule stock solution (final concentration: 1 mM).
-
5 µL of the 100 mM this compound stock solution (final concentration: 5 mM, 5-fold excess).
-
-
Vortex the mixture gently.
-
Prepare the catalyst premix in a separate tube:
-
Mix 1 µL of 100 mM CuSO₄ with 5 µL of 100 mM THPTA ligand (1:5 molar ratio of Cu:Ligand).
-
Let the premix stand for 2-3 minutes.
-
-
Add the 6 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 6 µL of freshly prepared 1 M sodium ascorbate solution (final concentration: 60 mM).
-
Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive biomolecules.
Data Presentation: Reaction Parameters and Expected Outcomes
The efficiency of the CuAAC reaction can be influenced by several factors. The following table summarizes typical starting conditions and expected outcomes.
| Parameter | Recommended Range | Typical Starting Condition | Expected Yield | Notes |
| Alkyne Concentration | 0.1 - 5 mM | 1 mM | >90% | Higher concentrations can accelerate the reaction. |
| This compound (Molar Excess) | 1.2 - 10 equivalents | 5 equivalents | >90% | A molar excess of the smaller reagent is often used to drive the reaction to completion. |
| Copper(II) Sulfate Concentration | 50 µM - 1 mM | 100 µM | >90% | Higher concentrations can be cytotoxic. |
| Ligand:Copper Ratio | 2:1 - 10:1 | 5:1 | >90% | A 5-fold excess of ligand protects biomolecules and enhances the reaction rate. |
| Sodium Ascorbate (Molar Excess) | 5 - 50 equivalents (to Cu) | 10-20 equivalents | >90% | A sufficient excess is crucial to maintain the copper in its active Cu(I) state. |
| Reaction Time | 1 - 24 hours | 2 hours | >90% | Reaction progress can be monitored by LC-MS or HPLC. |
| Temperature | 4 - 37 °C | Room Temperature | >90% | Lower temperatures may be required for sensitive substrates. |
Purification and Characterization
Purification:
Following the reaction, the PEGylated product must be purified from excess reagents and byproducts. The choice of purification method depends on the properties of the conjugated molecule.
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller unreacted this compound and catalyst components.
-
Ion Exchange Chromatography (IEX): Can be used if the charge of the target molecule is significantly altered upon conjugation. The addition of the acidic PEG linker will likely change the isoelectric point of the protein.
-
Dialysis or Centrifugal Filtration: Suitable for removing small molecule impurities from large biomolecule conjugates.
Characterization:
The successful conjugation should be confirmed using appropriate analytical techniques.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass increase corresponding to the addition of the this compound (mass shift of ~1701 Da).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from starting materials. A shift in retention time is expected upon PEGylation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and alkyne peak (around 2100-2260 cm⁻¹ and 3300 cm⁻¹) can indicate reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of the triazole proton signal (around 7.5-8.5 ppm) in the ¹H NMR spectrum confirms the formation of the triazole ring.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield | Inactive Sodium Ascorbate | Prepare a fresh solution of sodium ascorbate immediately before use. |
| Oxidation of Cu(I) | Ensure the ligand-to-copper ratio is at least 5:1. Degas buffers to remove oxygen. | |
| Steric Hindrance | Increase reaction time and/or temperature. Consider a longer PEG linker if available. | |
| Impure Reagents | Ensure high purity of the azide and alkyne starting materials. | |
| Degradation of Biomolecule | Oxidative Damage | Increase the ligand-to-copper ratio. Perform the reaction at a lower temperature (e.g., 4°C). |
| Copper Toxicity | Reduce the overall copper concentration. Ensure the ligand is present to chelate the copper. | |
| Precipitation during Reaction | Poor Solubility of Reactants or Product | Add a co-solvent such as DMSO or DMF (up to 20% v/v). |
By following these guidelines and protocols, researchers can effectively utilize this compound in copper-catalyzed azide-alkyne cycloaddition reactions for a wide range of applications in bioconjugation and drug development.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using Azido-PEG36-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal "click chemistry" reaction that enables the covalent ligation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic metal catalysts, making it ideal for applications in living systems.[3] The reaction proceeds rapidly and with high specificity between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide.[1]
Azido-PEG36-acid is a heterobifunctional linker that incorporates a long-chain polyethylene glycol (PEG) spacer. This reagent offers several advantages for bioconjugation:
-
Enhanced Solubility: The hydrophilic 36-unit PEG chain significantly increases the aqueous solubility of the linker and the resulting conjugates, which is crucial for biological applications.[4]
-
Reduced Steric Hindrance: The long PEG spacer extends the reactive azide group away from the surface of a modified biomolecule, minimizing steric hindrance and improving accessibility for the strained alkyne.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules by reducing renal clearance and decreasing immunogenicity.
-
Dual Functionality: this compound possesses two distinct reactive handles. The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins) to introduce the azide moiety. The azide group is then available for a highly specific SPAAC reaction with a strained alkyne-modified molecule.
These application notes provide detailed protocols for the use of this compound in bioconjugation, drug delivery, and cellular imaging, along with relevant quantitative data and troubleshooting guidance.
Data Presentation
Optimizing SPAAC reactions requires an understanding of the factors that influence reaction kinetics and the properties of the resulting conjugates. The following tables summarize key quantitative data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~1701.00 g/mol | |
| Chemical Formula | C75H149N3O38 | |
| Solubility | Water, DMSO, DMF | |
| Purity | Typically >95% | |
| Storage | -20°C, desiccated |
Table 2: Influence of Reaction Parameters on SPAAC Kinetics
| Parameter | Observation | Implication for this compound | Reference(s) |
| pH | Reaction rates generally increase with higher pH. | Optimal pH should be determined, balancing reaction rate with biomolecule stability. | |
| Temperature | Increasing temperature from 25°C to 37°C enhances reaction rates. | Reactions can be performed at physiological temperatures. | |
| Buffer System | Reaction rates can vary between different buffer systems (e.g., PBS vs. HEPES). | Buffer choice should be optimized for the specific application. | |
| PEG Linker | The presence of a PEG linker can increase reaction rates by reducing steric hindrance. | The long PEG36 chain is expected to facilitate efficient conjugation. | |
| Cyclooctyne | Reactivity varies significantly between different strained alkynes (e.g., DBCO, BCN). | The choice of cyclooctyne partner will impact reaction speed. |
Table 3: Characterization of this compound Conjugates
| Analytical Technique | Information Provided | Reference(s) |
| SDS-PAGE | Confirmation of conjugation through a shift in molecular weight. | |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Accurate molecular weight of the conjugate, determination of the degree of labeling (DOL). | |
| HPLC (Reversed-Phase, Size-Exclusion) | Purity of the conjugate, separation of different species. | |
| UV-Vis Spectroscopy | Quantification of conjugated molecules if they possess a chromophore. | |
| Dynamic Light Scattering (DLS) | Size and polydispersity of nanoparticle conjugates. |
Experimental Protocols
Protocol 1: Two-Step Protein Bioconjugation
This protocol describes the modification of a protein with this compound to introduce azide functional groups, followed by a SPAAC reaction with a DBCO-functionalized molecule.
Part A: Azide Labeling of a Protein
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS, pH 7.4. Adjust the protein concentration to 1-10 mg/mL.
-
Activation of this compound:
-
Immediately before use, dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO to prepare stock solutions (e.g., 100 mM).
-
In a microcentrifuge tube, combine this compound and NHS at a 1:1.2 molar ratio.
-
Add EDC at a 1:1.5 molar ratio relative to the this compound.
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Azido-PEG36-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a good starting point for optimization.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with PBS, pH 7.4.
Part B: SPAAC Reaction with a DBCO-Functionalized Molecule
Materials:
-
Azide-labeled protein (from Part A)
-
DBCO-functionalized molecule of interest (e.g., fluorescent dye, biotin)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the azide-labeled protein in the desired reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a stock solution.
-
-
SPAAC Reaction:
-
Add the DBCO-functionalized molecule to the azide-labeled protein solution. A 3- to 5-fold molar excess of the DBCO reagent is typically recommended.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the conjugated protein.
-
-
Purification: Purify the resulting bioconjugate to remove any unreacted DBCO-functionalized molecule using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Surface Functionalization of Nanoparticles for Drug Delivery
This protocol describes the functionalization of iron oxide nanoparticles (IONPs) with this compound for subsequent drug attachment via SPAAC.
Materials:
-
Iron oxide nanoparticles (IONPs) with surface hydroxyl groups
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
EDC and NHS
-
Anhydrous toluene and ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Amine Functionalization of IONPs:
-
Disperse IONPs in anhydrous toluene.
-
Add APTES and reflux the mixture for 12-24 hours under an inert atmosphere.
-
Wash the amine-functionalized IONPs extensively with toluene and ethanol to remove excess APTES.
-
-
Activation of this compound: Prepare the Azido-PEG36-NHS ester as described in Protocol 1, Part A, Step 2.
-
Conjugation of this compound to IONPs:
-
Disperse the amine-functionalized IONPs in anhydrous DMF or DMSO.
-
Add the activated Azido-PEG36-NHS ester solution to the IONP dispersion.
-
Stir the mixture at room temperature for 24 hours.
-
-
Purification:
-
Wash the Azido-PEG-functionalized IONPs with DMF/DMSO and then with ethanol and deionized water several times using magnetic decantation to remove unreacted materials.
-
Resuspend the final product in PBS, pH 7.4.
-
-
Drug Conjugation via SPAAC:
-
Disperse the Azido-PEG-IONPs in PBS.
-
Add a DBCO-functionalized drug to the nanoparticle suspension.
-
Incubate for 4-12 hours at room temperature.
-
Purify the drug-conjugated nanoparticles by magnetic decantation or size-exclusion chromatography.
-
Protocol 3: Pre-targeted Live-Cell Imaging
This protocol outlines a two-step "pre-targeting" approach for imaging a specific cell surface receptor. An antibody-DBCO conjugate is first administered, followed by a smaller, rapidly clearing Azido-PEG36-fluorophore conjugate.
Materials:
-
Antibody specific to the cell surface receptor of interest
-
DBCO-PEG-NHS ester
-
This compound
-
A primary amine-containing fluorophore
-
EDC and NHS
-
Cell culture medium and cells expressing the target receptor
-
Fluorescence microscope
Procedure:
-
Preparation of Antibody-DBCO Conjugate:
-
React the antibody with a molar excess of DBCO-PEG-NHS ester in PBS (pH 8.0-8.5) for 1-2 hours at room temperature.
-
Purify the antibody-DBCO conjugate using a desalting column.
-
-
Preparation of Azido-PEG36-Fluorophore:
-
Activate this compound with EDC and NHS as described in Protocol 1, Part A, Step 2.
-
React the activated Azido-PEG36-NHS ester with an amine-containing fluorophore.
-
Purify the Azido-PEG36-fluorophore conjugate by HPLC.
-
-
Pre-targeting and Imaging:
-
Incubate the cells with the antibody-DBCO conjugate in cell culture medium for a sufficient time to allow binding to the target receptor (e.g., 1-2 hours).
-
Wash the cells thoroughly with fresh medium to remove unbound antibody-DBCO conjugate.
-
Add the Azido-PEG36-fluorophore to the cells and incubate for a shorter period (e.g., 15-30 minutes).
-
Wash the cells to remove the unbound azide-fluorophore conjugate.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Mandatory Visualizations
Caption: The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Experimental workflow for a two-step protein bioconjugation using this compound and SPAAC.
Caption: Workflow for studying GPCR dimerization using SPAAC and FRET.
References
Application Notes and Protocols for Conjugating Azido-PEG36-acid to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent conjugation of Azido-PEG36-acid to a primary amine-containing molecule, such as a protein, peptide, or antibody. This process, often referred to as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The introduction of a polyethylene glycol (PEG) chain can enhance solubility, increase in vivo stability by reducing enzymatic degradation, and minimize immunogenicity.[1][2][3]
The protocol described herein utilizes the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to activate the terminal carboxylic acid of this compound, enabling its efficient reaction with primary amines to form a stable amide bond.[4][5] The presence of the terminal azide group on the PEG chain allows for subsequent bioorthogonal "click chemistry" reactions, providing a versatile platform for further molecular modifications.
Chemical Reaction Pathway
The conjugation process involves a two-step reaction. First, the carboxylic acid group of this compound is activated by EDC in the presence of NHS to form a more stable NHS ester. This intermediate is then reacted with a primary amine-containing molecule to form a stable amide linkage.
Caption: Chemical reaction pathway for the conjugation of this compound to a primary amine.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a primary amine-containing molecule.
Materials and Reagents
| Reagent/Material | Recommended Specifications |
| This compound | High purity (>95%) |
| Primary amine-containing molecule | Purified and in an amine-free buffer |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Molecular biology grade, stored desiccated |
| NHS (N-hydroxysuccinimide) or Sulfo-NHS | Molecular biology grade, stored desiccated |
| Activation Buffer | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0 |
| Reaction Buffer | 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.0 |
| Quenching Solution | 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5 |
| Anhydrous Dimethylsulfoxide (DMSO) | Molecular biology grade |
| Purification System | Size-exclusion chromatography (SEC) or dialysis cassettes |
Experimental Workflow
The following diagram outlines the key steps in the conjugation protocol.
Caption: Experimental workflow for this compound conjugation.
Detailed Protocol
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from moisture.
-
EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10-20 mg/mL for each. EDC is susceptible to hydrolysis, so it is crucial to use a freshly prepared solution.
-
Primary Amine Molecule: Ensure the primary amine-containing molecule is in an amine-free buffer, such as PBS. Buffers containing primary amines like Tris will compete with the conjugation reaction.
2. Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the Activation Buffer.
-
Add the freshly prepared EDC/NHS solution to the this compound solution. The molar ratio of EDC and NHS to the PEG-acid should be optimized but a starting point of a 2 to 5-fold molar excess is recommended.
-
Incubate the activation reaction for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation Reaction:
-
Add the primary amine-containing molecule to the activated Azido-PEG36-NHS ester solution. The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. Therefore, it is recommended to adjust the pH of the reaction mixture to this range by adding the Reaction Buffer.
-
The molar ratio of the activated PEG to the primary amine molecule will determine the degree of labeling and should be optimized for the specific application. A 5 to 20-fold molar excess of the PEG reagent is a common starting point for protein labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction:
-
To stop the reaction, add a quenching solution to consume any unreacted NHS esters. Add 1 M Tris-HCl, pH 8.0 to a final concentration of 20-50 mM or 1 M Hydroxylamine to a final concentration of 10 mM.
-
Incubate for 15 minutes at room temperature.
5. Purification of the Conjugate:
-
The PEGylated product can be purified from unreacted PEG and other reagents using size-based separation techniques.
-
Size-Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated product from smaller, unreacted molecules.
-
Dialysis: Dialysis or the use of desalting columns can also be used to remove low molecular weight by-products.
-
Other chromatographic techniques such as ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed for purification, especially to separate different PEGylated species.
6. Characterization of the Conjugate:
-
The successful conjugation and the degree of PEGylation can be confirmed using various analytical techniques.
-
SDS-PAGE: A noticeable increase in the molecular weight of the protein on an SDS-PAGE gel can indicate successful PEGylation.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to determine the exact mass of the conjugate and confirm the number of PEG chains attached.
-
HPLC: Reversed-phase HPLC (RP-HPLC) or SEC-HPLC can be used to assess the purity of the conjugate.
Data Presentation
The following table summarizes the key reaction parameters that may require optimization for a specific application.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxylic acids. |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Molar Excess of EDC/NHS | 2 - 10 fold | A higher excess may be needed for dilute solutions. |
| Molar Excess of PEG-acid | 5 - 20 fold | This will influence the degree of labeling. |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation times may increase conjugation efficiency. |
| Quenching Agent | Tris-HCl or Hydroxylamine | Effectively stops the reaction by consuming unreacted NHS esters. |
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to primary amine-containing molecules. By following these steps and optimizing the reaction conditions, researchers can effectively synthesize PEGylated conjugates for a wide range of applications in research, diagnostics, and drug development. The resulting azide-functionalized molecules are amenable to further modification via click chemistry, offering a powerful tool for creating complex biomolecular constructs.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. idosi.org [idosi.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Azido-PEG36-acid in Nanoparticle Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG36-acid is a heterobifunctional linker molecule integral to the advanced surface modification of nanoparticles for applications in drug delivery, diagnostics, and targeted therapeutics. This molecule features a long-chain polyethylene glycol (PEG) spacer (36 ethylene glycol units), which imparts hydrophilicity and stealth characteristics to nanoparticles, enhancing their colloidal stability and prolonging their circulation time in vivo by reducing opsonization.[1][2] The terminal azide (-N₃) group serves as a versatile chemical handle for "click chemistry," enabling the highly efficient and bioorthogonal conjugation of targeting ligands, imaging agents, or therapeutic payloads containing an alkyne group.[3] The carboxylic acid (-COOH) terminus allows for covalent attachment to amine-functionalized nanoparticle surfaces through stable amide bond formation.
These application notes provide a comprehensive guide to the use of this compound for the surface functionalization of nanoparticles, including detailed experimental protocols, expected quantitative outcomes, and visual representations of workflows and underlying principles.
Application Notes
The surface modification of nanoparticles with this compound significantly alters their physicochemical properties, which is a critical step in tailoring them for biomedical applications. The introduction of the long PEG chain generally leads to an increase in the hydrodynamic diameter and a shift in the zeta potential towards neutrality.
Physicochemical Characterization Data
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with long-chain Azido-PEG-acid linkers. The exact values will vary depending on the nanoparticle core material, initial size, and surface chemistry, as well as the density of the PEGylation.
Table 1: Change in Hydrodynamic Diameter of Nanoparticles After Surface Modification
| Nanoparticle Core | Initial Hydrodynamic Diameter (nm) | Hydrodynamic Diameter after PEGylation (nm) | Polydispersity Index (PDI) |
| Gold Nanoparticles (AuNPs) | ~4.6 | ~15 | < 0.2 |
| Iron Oxide Nanoparticles (IONPs) | ~123 | ~166-128 | ~0.24-0.26 |
| Poly(lactic-co-glycolic acid) (PLGA) | ~160.6 | Not Specified | 0.230 |
Data synthesized from multiple sources to be representative.
Table 2: Change in Zeta Potential of Nanoparticles After Surface Modification
| Nanoparticle Core | Initial Zeta Potential (mV) | Zeta Potential after PEGylation (mV) |
| Amine-functionalized IONPs | Positive | Near-neutral or slightly negative |
| Carboxyl-functionalized PLGA | -23.9 | Not Specified |
| Gold Nanoparticles (AuNPs) | Variable | Near-neutral |
Data synthesized from multiple sources to be representative.[4][5]
Bioconjugation and Drug Loading Data
The azide-functionalized nanoparticles can be readily conjugated to alkyne-modified molecules via click chemistry. The efficiency of this conjugation is typically high. For drug delivery applications, the loading efficiency and capacity are critical parameters.
Table 3: Representative Drug Loading and Conjugation Efficiency
| Nanoparticle System | Ligand/Drug | Conjugation/Loading Method | Efficiency |
| Azido-PEG-silane modified MNPs | Alkyne-Folic Acid | CuAAC Click Chemistry | >85% of surface azides conjugated |
| PEG-functionalized IONPs | Doxorubicin | Physical Encapsulation | High loading efficiency |
| Azido-PEGylated Nanoparticles | Alkyne-modified peptide | CuAAC Click Chemistry | High |
Data synthesized from multiple sources to be representative.
Experimental Protocols
Protocol 1: Surface Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminated silica or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Quenching Buffer: Tris buffer (50 mM, pH 7.4)
-
Purification system (e.g., centrifugal filters or dialysis cassettes)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of this compound:
-
In a separate tube, dissolve this compound in anhydrous DMF or DMSO to prepare a 10 mM stock solution.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle dispersion. A 20 to 50-fold molar excess of the linker relative to the estimated surface amine groups is recommended.
-
Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring or rotation.
-
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to deactivate any unreacted NHS-esters. Incubate for an additional 15-30 minutes.
-
Purification:
-
Remove unreacted linker and byproducts by washing the nanoparticles multiple times with the Reaction Buffer using centrifugal filtration or by dialysis against the buffer for 24-48 hours with several buffer changes.
-
-
Storage: Resuspend the purified Azido-PEG36-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Characterization:
-
Confirm successful functionalization by Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic azide peak at approximately 2100 cm⁻¹.
-
Measure the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Bioconjugation of Alkyne-Modified Molecules via CuAAC Click Chemistry
This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an alkyne-containing molecule (e.g., a targeting peptide, drug, or fluorescent dye) to the azide-functionalized nanoparticles.
Materials:
-
Azido-PEG36-functionalized nanoparticles (from Protocol 1)
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system (e.g., centrifugal filters or size-exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Add the alkyne-modified molecule to the nanoparticle suspension at a 2 to 10-fold molar excess relative to the surface azide groups.
-
-
Catalyst Preparation:
-
In a separate tube, prepare a fresh 100 mM solution of sodium ascorbate in water.
-
In another tube, prepare a 10 mM solution of CuSO₄ in water. If using THPTA, pre-mix it with the CuSO₄ solution in a 5:1 molar ratio.
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture to a final concentration of 1-5 mM.
-
Add the CuSO₄ (or CuSO₄/THPTA) solution to initiate the reaction, to a final copper concentration of 0.1-0.5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification:
-
Remove the excess reactants and copper catalyst by washing the nanoparticles multiple times using centrifugal filtration or by size-exclusion chromatography.
-
-
Storage: Resuspend the final conjugated nanoparticles in a suitable buffer for storage or downstream applications.
Characterization:
-
Confirm successful conjugation using techniques appropriate for the attached molecule, such as UV-Vis spectroscopy for a dye, or HPLC/MS analysis of the released molecule after cleavage (if a cleavable linker is used).
-
Analyze changes in nanoparticle size and surface charge using DLS.
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Principle of targeted drug delivery.
Caption: Logical flow of nanoparticle functionalization.
References
- 1. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Site-Specific Protein Modification with Azido-PEG36-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein modification is a powerful tool in the development of next-generation protein therapeutics, diagnostics, and research reagents. The ability to attach functional molecules to a protein at a defined location allows for the creation of highly homogenous conjugates with optimized properties. Azido-PEG36-acid is a versatile heterobifunctional linker that facilitates a two-step, site-specific protein modification strategy. This reagent features a carboxylic acid group for covalent attachment to primary amines on a protein, such as the side chain of lysine residues, and a terminal azide group for subsequent bioorthogonal "click" chemistry. The integrated 36-unit polyethylene glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic profile of the modified protein.
These application notes provide detailed methodologies for the use of this compound in site-specific protein modification, with a focus on applications in targeted therapeutics, such as the development of antibody-drug conjugates (ADCs).
Principle of the Two-Step Modification Strategy
The modification process involves two sequential reactions:
-
Amine Coupling: The carboxylic acid moiety of this compound is activated and reacts with primary amines (e.g., lysine residues or the N-terminus) on the protein surface to form a stable amide bond. This step introduces the azide-PEG linker onto the protein.
-
Bioorthogonal Click Chemistry: The azide group introduced onto the protein serves as a versatile handle for the attachment of a molecule of interest (e.g., a drug, a fluorescent dye, or a biotin tag) that has been functionalized with a complementary reactive group, such as an alkyne or a strained cyclooctyne. This reaction is highly specific and occurs with high efficiency under mild, biocompatible conditions.
Applications
The modular nature of this two-step approach enables a wide range of applications:
-
Antibody-Drug Conjugate (ADC) Development: Covalently linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The PEG spacer can help to improve the solubility and reduce the aggregation of the final ADC.
-
Development of Targeted Drug Delivery Systems: Conjugating targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or liposomes.
-
Protein Labeling for Imaging and Diagnostics: Attaching fluorophores, radiolabels, or biotin to proteins for use in immunoassays, fluorescence microscopy, and other detection methods.
-
Creation of Multi-functional Biomolecules: Assembling complex protein-protein or protein-nucleic acid conjugates for basic research and therapeutic applications.
Experimental Protocols
Part 1: Azide Labeling of Proteins with this compound
This protocol describes the covalent attachment of the this compound linker to a protein via its primary amine groups.
Materials:
-
Protein of interest (e.g., monoclonal antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation:
-
If necessary, buffer exchange the protein into an amine-free buffer (e.g., PBS) to a final concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMSO or water, respectively.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with a 10- to 20-fold molar excess of this compound.
-
Add EDC and NHS (or sulfo-NHS) to the reaction mixture to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted reagents.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Part 2: Click Chemistry Conjugation
This section provides protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Materials:
-
Azide-labeled protein (from Part 1)
-
Alkyne-functionalized molecule of interest (e.g., drug, dye)
-
Reaction Buffer: PBS, pH 7.4
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein and a 3- to 5-fold molar excess of the alkyne-containing molecule in the Reaction Buffer.
-
Prepare a premixed catalyst solution by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA catalyst solution to the protein mixture to a final copper concentration of 0.1-0.25 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the resulting conjugate to remove unreacted alkyne-molecule and catalyst components using size-exclusion chromatography or dialysis.
-
Materials:
-
Azide-labeled protein (from Part 1)
-
Strained alkyne-functionalized molecule of interest (e.g., DBCO, BCN)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the strained alkyne-containing molecule in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein with a 3- to 5-fold molar excess of the strained alkyne-containing molecule in the Reaction Buffer.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove any unreacted strained alkyne-functionalized molecule.
-
Data Presentation
Table 1: Quantitative Parameters for Azide Labeling and Click Chemistry Reactions
| Parameter | Amine Coupling (EDC/NHS) | CuAAC | SPAAC |
| Molar Excess of Linker/Payload | 10-20 fold excess of this compound | 3-5 fold excess of alkyne-payload | 3-5 fold excess of strained alkyne-payload |
| Typical Reaction Time | 2 hours | 1-4 hours | 4-12 hours |
| Typical Reaction Temperature | Room Temperature | Room Temperature | 4°C to Room Temperature |
| Catalyst Required | EDC/NHS | Copper(I) | None |
| Typical Degree of Labeling (DOL) | 1-4 (protein dependent) | N/A | N/A |
| Typical Conjugation Efficiency | N/A | >90% | >90% |
Table 2: Characterization of this compound Modified Protein
| Analytical Method | Parameter Measured | Expected Outcome |
| MALDI-TOF Mass Spectrometry | Molecular Weight | An increase in mass corresponding to the number of attached this compound molecules (MW ≈ 1701 Da per linker). |
| SDS-PAGE | Apparent Molecular Weight | A shift to a higher apparent molecular weight for the modified protein compared to the unmodified protein. |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | After conjugation to a dye with a known extinction coefficient, the DOL can be calculated from the absorbance at 280 nm and the dye's λmax. |
| Size-Exclusion Chromatography (SEC) | Purity and Aggregation | A single, sharp peak for the purified, modified protein, indicating homogeneity and minimal aggregation. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for site-specific protein modification.
Signaling Pathway: HER2-Targeted ADC Mechanism of Action
Application Notes and Protocols for Azido-PEG36-acid Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the conjugation of Azido-PEG36-acid to primary amine-containing molecules. The primary focus is on optimizing reaction conditions to achieve high yields of the desired amide bond linkage, a critical step in the development of bioconjugates, antibody-drug conjugates (ADCs), and other targeted therapeutics.
Introduction to this compound Reactions
This compound is a heterobifunctional linker composed of a long polyethylene glycol (PEG) chain with a terminal azide group and a carboxylic acid group. This structure allows for a two-step conjugation strategy. The carboxylic acid is typically reacted first with a primary amine on a target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. The azide group remains available for subsequent "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach a second molecule of interest.
The most common method for activating the carboxylic acid group for reaction with a primary amine is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This two-step, one-pot reaction proceeds via a highly reactive NHS-ester intermediate.
Optimizing Reaction Conditions for High Yield
The efficiency of the amide coupling reaction is influenced by several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following sections provide guidance on optimizing these parameters for maximal yield.
Molar Ratios of Reactants
The stoichiometry of this compound, coupling agents (EDC and NHS), and the amine-containing molecule is a critical determinant of the final product yield. While the optimal ratios may vary depending on the specific substrates, the following table summarizes generally recommended starting points for optimization.
| Reactant | Molar Ratio (relative to this compound) | Rationale |
| This compound | 1 | Limiting reagent |
| EDC | 1.5 - 10 | Drives the formation of the active O-acylisourea intermediate. A higher excess may be needed for dilute reactions. |
| NHS | 1.5 - 10 | Traps the O-acylisourea to form a more stable NHS-ester, improving efficiency and reducing side reactions. |
| Amine-containing molecule | 1 - 3.5 | A slight excess can help drive the reaction to completion. |
Note: For reactions with precious or limited amine-containing molecules, it is advisable to use this compound in excess.
pH Control
The pH of the reaction medium significantly impacts the efficiency of both the carboxylic acid activation and the subsequent amidation. A two-stage pH strategy is often employed for optimal results.
| Reaction Stage | Optimal pH Range | Rationale |
| Activation with EDC/NHS | 4.5 - 7.2 | Carbodiimide-mediated activation is most efficient in acidic to neutral conditions. |
| Amine Coupling | 7.0 - 8.5 | Primary amines are more nucleophilic at a slightly basic pH, leading to a more efficient reaction with the NHS-ester. |
Temperature and Reaction Time
The reaction is typically performed at room temperature. Lowering the temperature (e.g., to 4°C) can be beneficial for sensitive biomolecules but will require longer reaction times.
| Parameter | Recommended Condition | Notes |
| Activation Time | 15 - 60 minutes | Sufficient time for the formation of the NHS-ester intermediate. |
| Coupling Time | 2 hours - overnight | Reaction progress should be monitored (e.g., by HPLC or LC-MS) to determine the optimal time. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive substrates, but reaction time will need to be extended. |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a primary amine-containing molecule in both organic and aqueous environments.
Protocol 1: Conjugation in an Organic Solvent (e.g., DMF or DCM)
This protocol is suitable for small molecules and other substrates soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add NHS (2 equivalents) and EDC·HCl (2 equivalents) to the solution. Stir the reaction mixture at room temperature for 30 minutes.
-
Coupling: In a separate vial, dissolve the amine-containing molecule (1.5 equivalents) and DIPEA (1.5 equivalents) in the same anhydrous solvent. Add this solution to the activated this compound mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour to overnight. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
Quenching: Once the reaction is complete, add a quenching solution to consume any unreacted NHS-esters.
-
Purification: Purify the conjugate using an appropriate chromatographic method (e.g., flash chromatography or preparative HPLC).
Protocol 2: Conjugation in an Aqueous Buffer
This protocol is designed for proteins, antibodies, and other biomolecules that require an aqueous environment.
Materials:
-
This compound
-
Amine-containing biomolecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Buffer Exchange: If the biomolecule is in a buffer containing primary amines (e.g., Tris), exchange it into the Coupling Buffer using dialysis or a desalting column.
-
Preparation: Dissolve the amine-containing biomolecule in the Coupling Buffer. Dissolve this compound in the Activation Buffer.
-
Activation: Add NHS (or Sulfo-NHS) and then EDC to the this compound solution. A molar ratio of this compound:EDC:NHS of 1:10:10 has been shown to be effective in some systems for high yield.[1] Incubate at room temperature for 15 minutes.
-
Coupling: Immediately add the activated this compound solution to the biomolecule solution. The pH of the final reaction mixture should be between 7.2 and 7.5.
-
Reaction: Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add the Quenching Buffer to a final concentration of 10-50 mM and incubate for 5-15 minutes to hydrolyze any unreacted NHS-esters.
-
Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Alternative Coupling Agents
While EDC/NHS is the most common method, other coupling agents can be used and may offer advantages in certain situations, such as with sterically hindered substrates or to minimize side reactions.
| Coupling Agent | Advantages | Considerations |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Faster reaction times, high efficiency, often used for difficult couplings. | More expensive than EDC/NHS. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | High efficiency, commonly used in peptide synthesis. | Can be less effective than HATU for challenging couplings. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Inexpensive and effective in organic solvents. | The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and must be filtered off. |
Mandatory Visualizations
Caption: EDC/NHS mediated amide bond formation workflow.
Caption: General experimental workflow for aqueous conjugation.
References
Purification of Azido-PEG36-Acid Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG36-acid is a heterobifunctional linker widely utilized in bioconjugation, antibody-drug conjugate (ADC) development, and drug delivery systems. The purity of these conjugates is paramount to ensure reproducibility, efficacy, and safety in downstream applications. This document provides detailed application notes and protocols for the purification of this compound conjugates, focusing on the removal of common impurities derived from the synthesis process.
Common Impurities in this compound Synthesis
The synthesis of this compound can result in several impurities that need to be removed during purification. Understanding the nature of these impurities is crucial for selecting the appropriate purification strategy.
Key Potential Impurities:
-
Unreacted Starting Materials: Residual starting materials from the PEGylation reaction.
-
PEG Diol: Polyethylene glycol with hydroxyl groups at both ends, which can arise if the starting PEG material is not purely monofunctional.
-
Polydispersity: A mixture of PEG chains with varying lengths (e.g., PEG35, PEG37), which can affect the precise linker length and overall molecular weight of the conjugate.
-
Hydrolyzed Reagents: Degradation of activated esters or other reactive groups can lead to inactive forms of the PEG linker.
-
Reaction Byproducts: Small molecules generated during the conjugation reaction.
-
Azido Impurities: These can be mutagenic and may be introduced through starting materials or reagents used in the synthesis of the azide functionality[1].
Purification Methodologies
The selection of a purification method depends on factors such as the scale of the purification, the nature of the conjugate and impurities, and the desired final purity. The most common and effective techniques for purifying this compound conjugates are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), and precipitation.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. It is particularly effective for separating PEGylated molecules with slight differences in their structure, such as positional isomers or different PEG chain lengths[2][3].
Application Note:
RP-HPLC is the method of choice for achieving high purity of this compound conjugates, especially for analytical and small-scale preparative purposes. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. A gradient of an organic solvent (e.g., acetonitrile) is typically used to elute the compounds. The retention time of PEGylated peptides has been shown to increase with the length of the attached PEG chain[3].
Experimental Protocol: RP-HPLC Purification
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector.
-
Reversed-phase C18 column (preparative or semi-preparative).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Sample: Crude this compound conjugate dissolved in a minimal amount of Mobile Phase A or a compatible solvent.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate appropriate for the column size.
-
Sample Injection: Inject the dissolved crude conjugate onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30-60 minutes) to elute the conjugate. The optimal gradient will need to be determined empirically based on the specific conjugate.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for amide bonds or a wavelength specific to the conjugated molecule) and collect fractions corresponding to the desired product peak.
-
Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or mass spectrometry.
-
Solvent Removal: Pool the pure fractions and remove the organic solvent using a rotary evaporator or lyophilization.
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic volume (size) in solution. It is a gentle method that is well-suited for separating the larger PEGylated conjugate from smaller impurities like unreacted PEG linkers and reaction byproducts.
Application Note:
SEC is a robust and mild purification technique ideal for removing small molecule impurities from the larger this compound conjugate. The separation is achieved by the differential diffusion of molecules into the pores of the stationary phase. Larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. This method is particularly useful for desalting and buffer exchange.
Experimental Protocol: SEC Purification
Instrumentation and Materials:
-
Chromatography system (e.g., FPLC or HPLC).
-
Size exclusion column with an appropriate fractionation range (e.g., Sephadex G-25 for desalting or a column with a higher molecular weight cutoff for separating larger impurities).
-
Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., phosphate-buffered saline, PBS).
-
Sample: Crude this compound conjugate in a compatible buffer.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase at a constant flow rate.
-
Sample Application: Load the crude conjugate solution onto the column. The sample volume should typically be a small percentage of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions based on the elution volume. The larger conjugate will elute in the earlier fractions.
-
Purity Assessment: Analyze the collected fractions for purity and to confirm the removal of smaller impurities.
Precipitation
Precipitation is a simple and scalable method for the bulk purification of PEGylated compounds. It relies on altering the solubility of the conjugate to selectively precipitate it out of solution, leaving impurities behind.
Application Note:
Precipitation is a cost-effective method for the initial purification and concentration of this compound conjugates, particularly for larger-scale preparations. The solubility of PEG is influenced by the solvent composition and temperature. By adding a non-solvent (e.g., diethyl ether) or changing the temperature, the conjugate can be selectively precipitated. This method is effective for removing highly soluble impurities.
Experimental Protocol: Precipitation Purification
Materials:
-
Crude this compound conjugate.
-
Solvent in which the conjugate is soluble (e.g., dichloromethane, DMF).
-
Anti-solvent in which the conjugate is insoluble (e.g., cold diethyl ether, isopropanol).
-
Centrifuge.
Procedure:
-
Dissolution: Dissolve the crude conjugate in a minimal amount of a suitable solvent.
-
Precipitation: Slowly add the cold anti-solvent to the solution while stirring until a precipitate forms. The ratio of solvent to anti-solvent will need to be optimized.
-
Incubation: Allow the mixture to stand, often at a reduced temperature (e.g., 4°C), to maximize precipitation.
-
Isolation: Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the precipitate with the cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified conjugate under vacuum.
-
Purity Evaluation: Assess the purity of the dried product. Multiple rounds of precipitation may be necessary to achieve the desired purity.
Quantitative Data Summary
The following table summarizes the expected performance of each purification method for this compound conjugates based on literature for similar compounds. Actual results may vary depending on the specific conjugate and reaction conditions.
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| RP-HPLC | >95% | 70-90% | High resolution, separates isomers | Limited scalability, use of organic solvents |
| SEC | >90% | >90% | Mild conditions, good for desalting | Lower resolution for similar-sized molecules |
| Precipitation | 80-95% | >90% | Scalable, cost-effective | Lower resolution, may require multiple steps |
Visualizations
Experimental Workflow
The general workflow for the purification of this compound conjugates involves a series of steps from the crude reaction mixture to the final pure product.
References
Troubleshooting & Optimization
troubleshooting failed Azido-PEG36-acid conjugation reactions
Welcome to the technical support center for Azido-PEG36-acid conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the this compound conjugation reaction?
This compound is a bifunctional linker containing a terminal azide group and a carboxylic acid. The carboxylic acid is typically activated to form a reactive ester, which then couples with a primary amine on a target molecule (e.g., protein, peptide, or small molecule) to form a stable amide bond. The azide group remains available for subsequent "click chemistry" reactions. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2]
Q2: What are the optimal pH conditions for the EDC/NHS coupling reaction?
The EDC/NHS coupling reaction proceeds in two steps, each with its own optimal pH range.
-
Activation Step: The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[3][4] A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[3]
-
Coupling Step: The subsequent reaction of the NHS-activated PEG with a primary amine is favored at a neutral to slightly basic pH, ideally between pH 7.0 and 8.5 . This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.
For optimal results, a two-step protocol is often recommended, where the activation is performed at pH 5.0-6.0, followed by an adjustment of the pH to 7.2-8.0 for the coupling step.
Q3: Which buffers should I use for the conjugation reaction?
It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES buffer is a suitable choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS), borate buffer, or sodium bicarbonate buffer are commonly used.
-
Buffers to Avoid: Tris and glycine buffers should be avoided as they contain reactive primary amines.
Q4: How should I store and handle the reagents?
EDC and NHS are moisture-sensitive and can hydrolyze, leading to inactivation.
-
Storage: Store EDC, NHS, and this compound desiccated at -20°C.
-
Handling: Before opening, always allow the reagent vials to warm to room temperature to prevent condensation.
-
Preparation: Prepare EDC and NHS solutions immediately before use and do not store them as stock solutions in aqueous buffers. Stock solutions in anhydrous DMSO or DMF can be stored for a limited time at -20°C.
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is a common issue that can often be traced back to reaction conditions or the quality of the reagents.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. For the activation step, a pH of 4.5-6.0 is optimal, while the coupling step requires a pH of 7.0-8.5. Consider a two-step pH adjustment protocol. |
| Inactive Reagents | EDC and NHS are sensitive to moisture. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the subsequent NHS ester are both susceptible to hydrolysis in aqueous solutions. Perform the reaction as quickly as possible after adding the reagents. The half-life of NHS esters decreases significantly as the pH increases. |
| Inappropriate Buffer | The use of buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction. Use recommended buffers like MES for activation and PBS or borate buffer for coupling. |
| Insufficient Molar Ratio of Reagents | The optimal molar ratio can vary. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups of this compound. Titrate the ratios to find the optimal conditions for your specific molecules. |
Issue 2: Precipitation During the Reaction
Precipitation of your molecule of interest can significantly lower the yield.
| Potential Cause | Recommended Action |
| Protein Aggregation | Changes in pH or the addition of reagents can cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step prior to conjugation may be necessary. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Low Solubility of this compound | While generally water-soluble, ensure that the concentration of this compound is not exceeding its solubility limit in your reaction buffer. |
Experimental Protocols
Two-Step EDC/NHS Conjugation of this compound to an Amine-Containing Molecule
-
Preparation of Reagents:
-
Dissolve the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Dissolve this compound in MES buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
Immediately before use, prepare solutions of EDC and NHS in MES buffer.
-
-
Activation of this compound:
-
Add a molar excess of EDC and NHS to the this compound solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Add the activated Azido-PEG36-NHS ester solution to the solution of the amine-containing molecule.
-
If the activation was performed at a low pH, adjust the pH of the reaction mixture to 7.2-8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as hydroxylamine or Tris buffer, to a final concentration of 10-50 mM.
-
-
Purification of the Conjugate:
-
Remove unreacted PEG reagent, EDC, NHS, and byproducts. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted molecules.
-
Ion Exchange Chromatography (IEX): Can be used to separate molecules based on charge differences between the starting material and the conjugate.
-
Reverse Phase Chromatography (RPC): Useful for purifying peptides and small molecules.
-
Dialysis or Ultrafiltration: Can be used to remove small molecule impurities.
-
-
Characterization of the Conjugate
-
HPLC: High-performance liquid chromatography can be used to assess the purity of the conjugate.
-
Mass Spectrometry (MS): ESI-MS can confirm the molecular weight of the conjugate and determine the degree of PEGylation.
Visual Guides
References
Technical Support Center: Optimizing Azido-PEG36-acid to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the conjugation of Azido-PEG36-acid to proteins. Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind conjugating this compound to a protein?
A1: The conjugation of this compound to a protein relies on the formation of a stable amide bond. This compound contains a terminal carboxylic acid group, which can be activated to react with primary amines (the N-terminus and the ε-amino group of lysine residues) on the protein's surface.[1][2] This is typically achieved using a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4]
First, EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[3] However, this intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with primary amines on the protein to form a covalent amide bond, releasing NHS as a byproduct.
Q2: What is the optimal molar ratio of this compound to protein?
A2: The optimal molar ratio of this compound to protein is a critical parameter that needs to be empirically determined for each specific protein and desired degree of labeling. A common starting point is a molar excess of the PEG reagent to the protein, often ranging from 8 to 20-fold. The ideal ratio will depend on several factors, including:
-
The number of accessible primary amines on the protein surface: Proteins with a higher number of available lysines may require a higher molar excess of the PEG reagent to achieve a specific conjugation ratio.
-
The desired degree of conjugation: For applications requiring a low degree of labeling (e.g., 1-2 PEG chains per protein), a lower molar excess should be used. For higher degrees of labeling, a larger excess will be necessary.
-
The reactivity of the specific protein: The accessibility and reactivity of the primary amines can vary between proteins, influencing the required molar ratio.
It is recommended to perform a series of small-scale experiments with varying molar ratios to identify the optimal condition for your specific application.
Q3: Which buffers should I use for the conjugation reaction?
A3: The choice of buffer is crucial for a successful conjugation reaction. The reaction is typically performed in two stages, each with its own optimal pH range.
-
Activation Step (EDC/NHS): The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic buffer, with a pH range of 4.5 to 6.0. A commonly used buffer for this step is 0.1 M MES (4-morpholinoethanesulfonic acid). It is critical to use a buffer that does not contain primary amines or carboxylates, as these will compete with the desired reaction.
-
Conjugation Step (to Protein): The reaction of the NHS-activated PEG with the primary amines on the protein is most efficient at a physiological to slightly alkaline pH, typically between 7.2 and 8.5. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice for this step. Other suitable buffers include borate buffer and carbonate/bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will quench the reaction.
Q4: How can I characterize the final Azido-PEG-protein conjugate?
A4: Characterization of the final conjugate is essential to confirm the success of the PEGylation and to determine the degree of labeling. Several analytical techniques can be employed:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): This is a simple and widely used method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein, and the extent of the shift can provide a qualitative indication of the degree of conjugation.
-
Mass Spectrometry (MS): Techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) can provide a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached to the protein.
-
Chromatography: Size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX) can be used to separate the PEGylated protein from the unreacted protein and excess PEG reagent. The elution profile can also provide information about the heterogeneity of the conjugate mixture.
-
UV-Vis Spectroscopy: If the PEG reagent or the protein has a unique absorbance signature, UV-Vis spectroscopy can be used to quantify the degree of labeling.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive Reagents | Ensure that the EDC and NHS are fresh and have been stored properly, protected from moisture. Equilibrate reagents to room temperature before opening to prevent condensation. |
| Incorrect Buffer pH | Verify the pH of your reaction buffers. The activation step requires a pH of 4.5-6.0, while the conjugation step is optimal at pH 7.2-8.5. | |
| Presence of Competing Amines | Ensure that your buffers are free of primary amines (e.g., Tris, glycine). | |
| Insufficient Molar Ratio | Increase the molar excess of the this compound to the protein. Perform a titration to find the optimal ratio. | |
| Short Reaction Time | Extend the incubation time for the conjugation step. Reactions are often run for 2 hours at room temperature or overnight at 4°C. | |
| Protein Precipitation | High Degree of Labeling | A high degree of PEGylation can sometimes lead to a decrease in solubility. Try reducing the molar excess of the PEG reagent. |
| Hydrophobic PEG Reagent | If the this compound is not fully dissolved, it can cause the protein to precipitate. Ensure the PEG reagent is completely dissolved in an appropriate solvent (e.g., DMSO, DMF) before adding it to the aqueous protein solution. | |
| Protein Instability | The protein itself may be unstable under the reaction conditions. Ensure the protein is in a buffer that maintains its stability and solubility. | |
| High Polydispersity of the Conjugate | Non-optimal Reaction Conditions | Optimize the reaction time, temperature, and molar ratio to favor the formation of a more homogeneous product. |
| Multiple Reactive Sites | The protein may have multiple lysine residues with similar reactivity, leading to a mixture of products. Site-directed mutagenesis can be employed to reduce the number of reactive sites if a highly homogeneous product is required. | |
| Difficulty in Purifying the Conjugate | Similar Properties of Reactants and Products | If the size and charge of the unreacted protein and the conjugate are very similar, purification can be challenging. Consider using a different chromatography technique (e.g., hydrophobic interaction chromatography) or a combination of methods for better separation. |
| Presence of Aggregates | Protein aggregates can co-elute with the desired conjugate. Use size-exclusion chromatography to separate monomers from aggregates. |
Experimental Protocols & Data
General Protocol for this compound to Protein Conjugation
This protocol provides a general guideline. Optimization will be required for specific proteins and desired outcomes.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound, EDC, and Sulfo-NHS in the Activation Buffer.
-
Activation of this compound:
-
Combine the this compound, EDC, and Sulfo-NHS in the Activation Buffer. A typical molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. The final volume of the activation mixture should be a small fraction of the total reaction volume.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer. Further purification by chromatography (e.g., SEC, IEX) may be necessary to isolate the desired conjugate.
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | Highly dependent on the protein and desired degree of labeling. Start with a 10:1 to 20:1 ratio. |
| Molar Ratio (EDC:NHS) | 1:1 to 1:2.5 | A slight excess of NHS is often used to improve the stability of the active intermediate. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes | Sufficient to form the NHS ester. |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | Longer incubation times can increase conjugation efficiency but may also lead to protein degradation. |
| Quenching Agent Concentration | 10 - 50 mM | Sufficient to stop the reaction. |
Visualizations
References
Technical Support Center: Side Reactions of Azido-PEG36-acid in Bioconjugation
This technical support resource is designed for researchers, scientists, and drug development professionals utilizing Azido-PEG36-acid in their bioconjugation experiments. It provides detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues related to side reactions.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the reactive functionalities of this compound?
This compound is a heterobifunctional crosslinker featuring two distinct reactive groups separated by a 36-unit polyethylene glycol (PEG) spacer. The primary reactive groups are:
-
An azide group (-N₃) , which is utilized in bioorthogonal "click chemistry" reactions such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation.
-
A carboxylic acid group (-COOH) , which is typically activated to form a reactive ester (e.g., an N-hydroxysuccinimide or NHS ester) for covalent bonding with primary amines (-NH₂) found on biomolecules like proteins and peptides.[1]
Q2: What are the primary applications of this compound?
This linker is widely used for:
-
PEGylation: Improving the pharmacokinetic properties, solubility, and stability of therapeutic proteins and peptides.[2]
-
Antibody-Drug Conjugate (ADC) Development: Covalently attaching cytotoxic drugs to monoclonal antibodies for targeted therapy.[3]
-
PROTAC Synthesis: Linking a target-binding molecule and an E3 ligase ligand in Proteolysis Targeting Chimeras.[3]
-
Biomolecule Immobilization: Attaching proteins or peptides to surfaces for biosensor development.[4]
-
Fluorescent Labeling: Conjugating fluorophores to biomolecules for imaging purposes.
Side Reactions of the Carboxylic Acid Moiety (via NHS Ester Activation)
Q3: What is the most significant side reaction when conjugating the carboxylic acid end of the linker?
The most common side reaction is the hydrolysis of the activated NHS ester . In aqueous solutions, the NHS ester can react with water, which reverts it back to the original carboxylic acid and releases N-hydroxysuccinimide. This reaction directly competes with the desired reaction with the amine on the target biomolecule, reducing conjugation efficiency.
Q4: How does pH influence the stability of the activated NHS ester?
The stability of the NHS ester is highly pH-dependent. The rate of hydrolysis increases significantly with higher pH. While the desired reaction with amines is also favored at a slightly basic pH (typically 7.2-8.5), excessively alkaline conditions (pH > 8.5) will rapidly deactivate the linker through hydrolysis. For instance, the half-life of a PEG-NHS ester can be over two hours at pH 7.4, but can drop to under ten minutes at pH 9.0.
Q5: Are there any buffer components that should be avoided?
Absolutely. It is critical to use buffers that are free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine . These buffer components contain primary amines that will compete with the target biomolecule, leading to a significant reduction in conjugation yield. Recommended buffers include phosphate-buffered saline (PBS), MES, or HEPES.
Side Reactions Involving the Azide Moiety
Q6: What are the potential side reactions during a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
The primary concerns with CuAAC are related to the catalyst system:
-
Oxidative Damage: The combination of the copper catalyst, a reducing agent like sodium ascorbate, and oxygen can generate reactive oxygen species (ROS). These ROS can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, and histidine, potentially compromising the biological activity of the protein.
-
Protein Crosslinking and Aggregation: Byproducts from the oxidation of ascorbate can react with arginine and lysine residues on proteins, causing unwanted covalent modifications and aggregation.
-
Alkyne Homocoupling: The presence of Cu(II) ions can catalyze the undesirable homodimerization of terminal alkynes (Glaser coupling).
Q7: What side reactions are associated with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?
SPAAC avoids the use of a cytotoxic copper catalyst, but the highly reactive strained alkynes (e.g., DBCO, BCN) can have off-target reactivity:
-
Reaction with Thiols: Certain strained alkynes may react with endogenous nucleophiles, particularly thiols found in molecules like glutathione, which is present at high concentrations within cells.
-
Formation of Regioisomers: The cycloaddition reaction is not always regiospecific and can produce a mixture of 1,4- and 1,5-disubstituted triazole products.
Q8: Can the azide group itself participate in unwanted reactions?
Yes, the azide group can be reduced to a primary amine. This is known as the Staudinger reduction and can occur in the presence of phosphines or other reducing agents. This is a significant side reaction to consider if the intended reaction is a cycloaddition, as it will render the linker incapable of participating in "click chemistry".
Troubleshooting Guides
Issue: Low Conjugation Yield (NHS Ester Chemistry)
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no labeling of the target protein. | Hydrolysis of the NHS ester. | 1. Use a freshly opened vial of this compound or one that has been stored properly under anhydrous conditions. 2. Prepare the EDC/NHS activation solution immediately prior to use. Do not store it. 3. Maintain the reaction pH between 7.2 and 8.0. Avoid pH levels above 8.5. |
| Presence of competing amines in the buffer. | 1. Ensure the protein is in an amine-free buffer (e.g., PBS, MES, HEPES). 2. If the protein was in a Tris or glycine buffer, perform a buffer exchange into a suitable reaction buffer before starting the conjugation. | |
| Suboptimal molar ratio of linker to protein. | 1. Increase the molar excess of the activated this compound to the protein. A 10- to 20-fold molar excess is a typical starting point. | |
| Reactant concentrations are too low. | 1. If possible, increase the concentration of both the protein and the activated linker to favor the desired bimolecular reaction over the unimolecular hydrolysis. |
Issue: Biomolecule Instability or Aggregation (CuAAC)
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of protein activity, aggregation, or precipitation. | Oxidative damage from reactive oxygen species (ROS). | 1. Incorporate a copper-chelating ligand such as THPTA or TBTA into the reaction mixture. This accelerates the desired reaction and protects the biomolecule. 2. Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Add aminoguanidine to the reaction to scavenge reactive carbonyl byproducts of ascorbate oxidation. |
| Low reaction yield. | Inhibition or sequestration of the copper catalyst. | 1. Ensure a sufficient concentration of the reducing agent (e.g., sodium ascorbate) is used. 2. If the biomolecule is known to chelate copper, a higher concentration of the copper/ligand complex may be necessary. 3. Be aware that some ligands are inhibited by high concentrations of alkynes (>5 mM). |
Issue: Inefficient Reaction or Non-Specific Labeling (SPAAC)
| Observed Problem | Potential Cause | Recommended Solution |
| Slow or incomplete reaction. | Suboptimal reaction kinetics. | 1. Optimize the reaction pH. For many systems, a higher pH can increase the reaction rate. 2. Increase the reaction temperature (e.g., from room temperature to 37°C). 3. The PEG spacer on the this compound has been shown to enhance reaction rates compared to non-PEGylated counterparts. |
| Off-target labeling in complex samples. | Reaction of the strained alkyne with endogenous nucleophiles. | 1. Choose a strained alkyne with higher stability and lower reactivity towards thiols if this is a concern. 2. Minimize the reaction time to what is necessary for the desired conjugation to reduce the likelihood of side reactions. |
Quantitative Data Summary
Table 1: Impact of pH on the Stability of PEG-NHS Esters
| pH | Approximate Half-life | Reference(s) |
| 7.4 | > 120 minutes | |
| 8.0 | ~34 minutes | |
| 9.0 | < 9 minutes | |
| Note: The exact half-life can vary based on the specific structure of the NHS ester and buffer conditions. This table illustrates the general trend. |
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions (DBCO with various azides)
| Buffer System | pH | Azide Type | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| PBS | 7.0 | Amino Acid Azide | 0.32–0.85 | |
| HEPES | 7.0 | Amino Acid Azide | 0.55–1.22 | |
| DMEM | 7.4 | Amino Acid Azide | 0.59–0.97 | |
| PBS | 7.0 | DBCO-PEG5-Antibody | 0.18–0.37 | |
| Note: The inclusion of a PEG linker has been demonstrated to increase SPAAC reaction rates by approximately 31%. |
Detailed Experimental Protocols
Protocol 1: Two-Step Amine Conjugation via EDC/NHS Chemistry
This protocol details the activation of the carboxylic acid on this compound and its subsequent reaction with a primary amine-containing biomolecule.
Materials:
-
This compound
-
Target biomolecule (e.g., protein) in an amine-free buffer
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Reaction Buffer: PBS, pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., desalting column)
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use. Dissolve the this compound in the Activation Buffer.
-
Activation Step: a. To the solution of this compound, add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. b. Allow the activation reaction to proceed for 15 minutes at room temperature.
-
Conjugation Step: a. Immediately add the activated linker solution to your target biomolecule in the Reaction Buffer. A 10- to 20-fold molar excess of the linker over the biomolecule is a good starting point. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes to stop the reaction.
-
Purification: Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
Protocol 2: Copper-Free Bioconjugation via SPAAC
This protocol describes the reaction between an azide-functionalized biomolecule (as prepared in Protocol 1) and a DBCO-functionalized molecule.
Materials:
-
Azide-functionalized biomolecule (e.g., Azido-PEG36-Protein)
-
DBCO-functionalized molecule
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF (if required for dissolving the DBCO-reagent)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation: a. Prepare a solution of the azide-functionalized biomolecule in the Reaction Buffer (e.g., 1-10 mg/mL). b. Dissolve the DBCO-reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.
-
SPAAC Reaction: a. Add a 3- to 10-fold molar excess of the DBCO-reagent stock solution to the azide-functionalized biomolecule. b. Ensure the final concentration of the organic solvent is below 10-20% to prevent denaturation of the biomolecule.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. Monitor the reaction progress by SDS-PAGE, looking for a band shift corresponding to the conjugated product.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted reagents.
Visualizations
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Staudinger Reaction [organic-chemistry.org]
Technical Support Center: Purification of Azido-PEG36-Acid Conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals on how to effectively remove unreacted Azido-PEG36-acid from a reaction mixture following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The most common and effective methods for removing unreacted this compound leverage the size difference between the small PEG reagent (MW ≈ 1701.00 g/mol ) and the typically much larger conjugated product.[1] These methods include:
-
Size Exclusion Chromatography (SEC): Highly effective for separating molecules based on their hydrodynamic radius.[][]
-
Dialysis / Ultrafiltration / Diafiltration: Cost-effective membrane-based techniques that separate molecules based on a specific molecular weight cut-off (MWCO).[][4]
-
Ion-Exchange Chromatography (IEX): Useful if the conjugated product has a significantly different charge profile from the acidic this compound.
Q2: How do I choose the best purification method for my experiment?
A2: The choice of method depends on several factors, including the size and properties of your target molecule, the scale of your reaction, and the required purity of the final product.
-
For large biomolecules (e.g., proteins, antibodies > 30 kDa), dialysis or ultrafiltration are often the most straightforward and economical options.
-
For high-resolution separation and to obtain a highly purified product, Size Exclusion Chromatography (SEC) is the preferred method.
-
If your target molecule has a distinct charge at a specific pH, Ion-Exchange Chromatography (IEX) can be a powerful tool, potentially offering separation of not just unreacted PEG but also different species of PEGylated products.
Q3: Can I use precipitation to remove unreacted this compound?
A3: While polyethylene glycol (PEG) is often used to precipitate proteins, this method is generally not suitable for removing unreacted PEG reagents themselves. The principle of PEG precipitation relies on the polymer causing other molecules (like proteins) to precipitate out of solution. Therefore, this would not effectively separate the unreacted this compound from your desired product.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation between the product and unreacted PEG. | The column resolution is insufficient for the size difference. | Select a column with a fractionation range appropriate for separating your product from the ~1.7 kDa this compound. Ensure the column is packed efficiently and is of adequate length. |
| The mobile phase is causing interactions with the column matrix. | Optimize the mobile phase composition. Ensure it is a good solvent for both your product and the unreacted PEG to minimize non-ideal chromatographic behavior. | |
| Product peak is broad or tailing. | The flow rate is too high. | Reduce the flow rate to allow for better equilibration and separation. |
| There are secondary interactions between the sample and the column matrix. | Modify the mobile phase by adjusting the salt concentration or pH to minimize these interactions. | |
| Low recovery of the product. | The product is adsorbing to the column matrix. | Add modifiers to the mobile phase, such as arginine or a low percentage of an organic solvent, to reduce non-specific binding. |
| The product is aggregating on the column. | Ensure the mobile phase conditions (pH, ionic strength) are optimal for your product's stability. |
Dialysis / Ultrafiltration Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Unreacted PEG is still present after dialysis/ultrafiltration. | The Molecular Weight Cut-Off (MWCO) of the membrane is too high. | Select a membrane with an MWCO that is at least 7-10 times smaller than the molecular weight of your product but significantly larger than the this compound (1.7 kDa). For example, a 10 kDa MWCO membrane is a good starting point for a 50 kDa protein. |
| The dialysis/ultrafiltration time was too short or the buffer volume was insufficient. | For dialysis, perform multiple buffer exchanges (e.g., 3-4 times) with a large volume of fresh buffer (at least 100 times the sample volume) over a 24-48 hour period. For ultrafiltration, continue diafiltration with fresh buffer until the desired level of purity is achieved. | |
| Significant loss of product. | The MWCO of the membrane is too close to the product's molecular weight. | Use a membrane with a smaller MWCO. |
| The product is adsorbing to the membrane. | Select a membrane material known for low protein binding (e.g., regenerated cellulose). Pre-blocking the membrane with a dilute protein solution (like BSA) can sometimes help, but this may contaminate your sample. | |
| The sample volume increases significantly during dialysis. | The osmotic potential of the dialysis buffer is lower than the sample. | Ensure the dialysis buffer has a similar or slightly higher osmolarity than your sample. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
This protocol provides a general workflow for purifying a PEGylated protein from unreacted this compound.
-
Column Selection and Equilibration:
-
Choose an SEC column with a fractionation range suitable for separating your target molecule from the ~1.7 kDa this compound. For most proteins, a column with a fractionation range of 1-100 kDa would be appropriate.
-
Equilibrate the column with at least two column volumes of a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a consistent flow rate.
-
-
Sample Preparation:
-
Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
The sample injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the equilibrated column.
-
Maintain a constant flow rate. A lower flow rate generally results in better resolution.
-
Monitor the elution profile using a UV detector at 280 nm (for proteins) or another appropriate wavelength for your molecule. The PEGylated product, being larger, will elute first, followed by the smaller, unreacted this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the elution peaks.
-
Analyze the collected fractions using SDS-PAGE, mass spectrometry, or another suitable analytical technique to confirm the presence of the purified product and the absence of unreacted PEG.
-
Workflow for SEC Purification
A diagram illustrating the sequential steps for purifying a sample using Size Exclusion Chromatography.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is suitable for removing unreacted this compound from macromolecules like proteins.
-
Membrane Selection:
-
Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 7-10 times smaller than your target molecule but significantly larger than this compound (1.7 kDa). A 10 kDa MWCO is a common choice for many proteins.
-
-
Sample Preparation:
-
Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some headspace to accommodate potential volume changes.
-
-
Dialysis:
-
Immerse the sealed dialysis tubing/cassette in a large volume of dialysis buffer (e.g., at least 100 times the sample volume) at 4°C with gentle stirring.
-
Allow the dialysis to proceed for at least 4-6 hours.
-
Change the dialysis buffer completely. Repeat this step at least 2-3 more times over a period of 24-48 hours to ensure complete removal of the unreacted PEG.
-
-
Sample Recovery:
-
Carefully remove the sample from the dialysis tubing/cassette.
-
Analyze a small aliquot of the sample to confirm the removal of the unreacted this compound.
-
Workflow for Dialysis Purification
A flowchart depicting the process of removing small molecules from a sample via dialysis.
References
Technical Support Center: Optimizing Amide Coupling with Azido-PEG36-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the efficiency of amide coupling reactions involving Azido-PEG36-acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of amide coupling with this compound?
A1: The core principle involves the activation of the terminal carboxylic acid group on the this compound molecule to make it susceptible to nucleophilic attack by a primary amine. This reaction forms a stable amide bond, covalently linking the PEG molecule to the amine-containing substrate. Common activators, also known as coupling agents, include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2][3][4]
Q2: Which coupling agent is best suited for my reaction with this compound?
A2: The choice of coupling agent depends on several factors, including the stability of your substrate, the desired reaction conditions (e.g., aqueous or organic solvent), and the steric hindrance of the amine.[5] For aqueous, biocompatible reactions, EDC in combination with N-hydroxysuccinimide (NHS) is a popular choice. For more challenging or sterically hindered couplings, more potent reagents like HATU or HBTU are often more effective, typically used in organic solvents with a non-nucleophilic base like diisopropylethylamine (DIPEA).
Q3: Why is an additive like NHS or HOBt often used with carbodiimide coupling agents?
A3: Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are frequently used with carbodiimides (e.g., EDC, DCC) for two primary reasons. First, they react with the activated carboxylic acid to form a more stable active ester intermediate. This intermediate is less prone to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate formed with the carbodiimide alone. Second, these additives can help to suppress side reactions and reduce the risk of racemization when coupling amino acids.
Q4: Can I perform the amide coupling reaction in an aqueous buffer?
A4: Yes, particularly when using water-soluble coupling agents like EDC. However, it's crucial to be aware that the activated carboxylic acid intermediate is susceptible to hydrolysis, which will regenerate the starting carboxylic acid and reduce your yield. Including NHS or its water-soluble analog (sulfo-NHS) can mitigate this by forming a more stable active ester. The pH of the buffer is also critical; EDC activation is most efficient at a slightly acidic pH (around 4.5-5.0), while the subsequent reaction with the amine is more efficient at a physiological pH (7.2-8.0).
Troubleshooting Guide
This section addresses common issues encountered during amide coupling reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Carboxylic Acid Activation: The coupling agent may not be potent enough, or the reaction conditions are suboptimal.2. Hydrolysis of Activated Ester: In aqueous solutions, water can compete with the amine, hydrolyzing the activated intermediate.3. Steric Hindrance: Bulky groups near the amine or carboxylic acid can impede the reaction.4. Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.5. Inactive Reagents: Coupling agents, especially carbodiimides, can be sensitive to moisture. | 1. Switch to a more powerful coupling reagent like HATU or HBTU, especially for difficult couplings.2. If using EDC in an aqueous buffer, add NHS or sulfo-NHS to form a more stable intermediate. Alternatively, perform the reaction in an anhydrous organic solvent like DMF or DCM.3. Increase the reaction temperature or use a more potent coupling agent. Microwave heating can also be beneficial.4. Optimize the molar ratio of this compound, amine, and coupling agents. A slight excess of the activated acid may be beneficial.5. Use fresh, high-quality reagents and store them under desiccated conditions. |
| Significant Side Product Formation | 1. N-acylurea Formation: A common side product when using carbodiimides, where the activated intermediate rearranges.2. Guanidinium By-product: The amine can react directly with some uronium/aminium coupling agents.3. Di-PEGylation or Cross-linking: If the amine-containing substrate has multiple amine groups, or if there are other reactive functionalities. | 1. The addition of HOBt or HOAt can minimize the formation of N-acylurea.2. The order of addition is crucial. Activate the carboxylic acid with the coupling agent before adding the amine to the reaction mixture.3. Use a protecting group strategy for other reactive amines if mono-PEGylation is desired. Control the stoichiometry carefully to favor single modification. |
| Difficulty in Product Purification | 1. Removal of Urea By-product: The urea by-product from DCC (dicyclohexylurea) is often insoluble, while the by-product from EDC is water-soluble.2. Separating Unreacted Starting Material: The PEGylated product may have similar solubility and chromatographic behavior to the starting this compound. | 1. If using DCC, the dicyclohexylurea can often be removed by filtration. For EDC, the water-soluble urea by-product can be removed by aqueous workup or dialysis.2. Optimize chromatographic conditions (e.g., reverse-phase HPLC) to improve separation. If possible, use an excess of the non-PEGylated amine, which is typically easier to remove. |
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS in Aqueous Buffer
This protocol is suitable for amine-containing substrates that are soluble in aqueous solutions.
-
Reagent Preparation:
-
Dissolve the this compound in a suitable buffer, such as 0.1 M MES, pH 4.5-5.0.
-
Dissolve the amine-containing substrate in a reaction buffer like 1X PBS, pH 7.2.
-
Prepare fresh solutions of EDC and sulfo-NHS in water or the MES buffer immediately before use.
-
-
Activation of this compound:
-
In a reaction vessel, combine the this compound solution with the EDC and sulfo-NHS solutions. A typical molar ratio is 1:1.5:1.5 (Acid:EDC:sulfo-NHS).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the amine-containing substrate solution to the activated this compound mixture.
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Let the reaction stir for 2 hours to overnight at room temperature. The reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS).
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine or another amine-containing buffer to a final concentration of 10-50 mM to hydrolyze any unreacted active esters.
-
Purify the PEGylated product using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Protocol 2: Amide Coupling using HATU in Organic Solvent
This protocol is recommended for substrates soluble in organic solvents and for more challenging couplings.
-
Reagent Preparation:
-
Ensure all glassware is dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the this compound in an anhydrous aprotic solvent such as DMF or DCM.
-
Dissolve the amine-containing substrate in the same anhydrous solvent.
-
-
Activation and Coupling:
-
In the reaction vessel containing the this compound solution, add HATU (typically 1.1-1.2 equivalents) and a non-nucleophilic base such as DIPEA (typically 2-3 equivalents).
-
Stir the mixture for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
Add the amine-containing substrate solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-24 hours, monitoring by LC-MS or TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with an aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: General workflow for the two-step amide coupling of this compound.
Caption: A troubleshooting decision tree for low-yield amide coupling reactions.
References
Technical Support Center: Purifying Azido-PEG36-Acid Labeled Proteins
Welcome to the technical support center for challenges in purifying Azido-PEG36-acid labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of purifying these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying proteins labeled with this compound?
Purifying this compound labeled proteins presents several challenges stemming from the properties of the long, neutral, and hydrophilic PEG chain. Key difficulties include:
-
Product Heterogeneity: The labeling reaction often results in a mixture of unreacted protein, protein with varying numbers of PEG chains (degree of labeling), and positional isomers (different attachment sites).
-
Small Physicochemical Differences: The different PEGylated species can have very similar sizes and surface charges, making them difficult to separate using traditional chromatography methods.
-
Protein Aggregation: PEGylation can sometimes induce protein aggregation, which can be exacerbated by the purification process.
-
Analytical Complexity: Characterizing the purified product to determine the degree of labeling and purity can be challenging.
Q2: Which purification methods are most effective for this compound labeled proteins?
The most commonly used and effective methods are Size-Exclusion Chromatography (SEC) and Ion-Exchange Chromatography (IEX).[1][]
-
Size-Exclusion Chromatography (SEC): This technique is highly effective at removing unreacted, low molecular weight this compound and other small molecule impurities.[] It can also separate the native, unlabeled protein from the larger PEGylated forms. However, SEC may not be able to resolve proteins with a similar number of attached PEG chains, especially with a long PEG like PEG36.[1]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. Since the PEG chain can shield the surface charges of the protein, IEX can be used to separate proteins based on the degree of PEGylation.[1] Its effectiveness may decrease as more PEG chains are added, due to increased charge shielding.
Q3: Can the azide group on the PEG chain interfere with purification?
While the azide group is designed to be bio-orthogonal for subsequent "click chemistry" reactions, there are a few considerations during purification:
-
Hydrophobicity: The azide group may have a slight hydrophobic character that could lead to non-specific interactions with chromatography resins.
-
Reactivity: While generally stable, azides can be sensitive to certain conditions. It's important to use buffers and conditions that maintain the integrity of the azide group for downstream applications. Recent research has also explored the tendency of the azide molecule to be attracted to hydrophobic regions within proteins, which could potentially influence protein conformation or interactions during purification.
Q4: How can I minimize protein aggregation during purification?
Protein aggregation is a common issue that can be mitigated by:
-
Optimizing Buffer Conditions: Ensure the pH of your buffers is at least 0.5 to 1 unit away from the isoelectric point (pI) of your protein to maintain surface charge and repulsion.
-
Using Additives: Including additives like arginine (e.g., 50-200 mM) in your buffers can help to suppress hydrophobic interactions that lead to aggregation.
-
Maintaining Low Protein Concentration: High protein concentrations can promote aggregation.
-
Temperature Control: Working at lower temperatures (e.g., 4°C) can help to reduce aggregation kinetics.
Troubleshooting Guides
Low Yield of Labeled Protein
| Possible Cause | Recommended Solution |
| Inefficient Labeling Reaction | Optimize the molar ratio of this compound to protein. A 20-fold molar excess is a common starting point. Ensure the reaction buffer is free of primary amines (e.g., Tris) and at the optimal pH (typically 7.2-8.5). |
| Protein Precipitation During Labeling or Purification | Check the solubility of your protein under the reaction and purification conditions. Consider adding solubilizing agents or adjusting the buffer composition. |
| Non-specific Binding to Chromatography Resin | Pre-condition the column thoroughly. For SEC, ensure the column matrix is inert. For IEX, ensure the buffer conditions are optimal for binding and elution. Consider adding a low concentration of a non-ionic detergent. |
| Loss of Protein During Dialysis/Ultrafiltration | Ensure the molecular weight cutoff (MWCO) of the membrane is significantly lower than the molecular weight of your labeled protein. Pre-treat the membrane to reduce non-specific binding. |
Poor Separation of Labeled and Unlabeled Protein
| Possible Cause | Recommended Solution |
| Inadequate Resolution in SEC | Use a column with a pore size appropriate for the size of your PEGylated protein (larger pore sizes are often needed for highly PEGylated proteins). Ensure the sample volume is not too large for the column bed volume. |
| Co-elution in IEX | The PEG chains may be shielding the protein's charge, making it difficult to resolve from the unlabeled protein. Optimize the pH of the start buffer to maximize the charge difference between the labeled and unlabeled species. Use a shallower salt gradient for elution. |
| Heterogeneity of the Labeled Product | If multiple PEGylated species are present, complete separation may be challenging. Consider using orthogonal purification methods (e.g., IEX followed by SEC). |
Presence of Aggregates in the Final Product
| Possible Cause | Recommended Solution |
| Aggregation Induced by High Local Protein Concentration | During concentration steps, mix the sample regularly to avoid high concentrations at the membrane surface. |
| Hydrophobic Interactions | Add arginine or a non-ionic detergent to the purification buffers to minimize hydrophobic interactions between protein molecules. |
| Inappropriate Buffer Conditions | Screen a range of buffer pH and ionic strengths to find conditions that maximize protein stability. |
Quantitative Data Summary
The following table summarizes expected outcomes for the purification of this compound labeled proteins based on literature for similar long-chain PEGylated proteins. Actual results will vary depending on the specific protein and experimental conditions.
| Purification Method | Parameter | Expected Outcome | Notes |
| Size-Exclusion Chromatography (SEC) | Removal of Unreacted PEG | >99% | Highly effective for small molecule removal. |
| Separation of Labeled vs. Unlabeled Protein | Partial to Good | Resolution depends on the size difference. May require optimized columns for high resolution. | |
| Protein Recovery | 80-95% | Can be lower if there is non-specific binding to the column matrix. | |
| Ion-Exchange Chromatography (IEX) | Separation of Species with Different Degrees of Labeling | Good for low degrees of labeling | Effectiveness decreases with a higher number of PEG chains due to charge shielding. |
| Protein Recovery | 70-90% | Highly dependent on optimizing binding and elution conditions to prevent irreversible binding. |
Experimental Protocols
Protocol 1: Labeling of Protein with this compound (via NHS ester chemistry)
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG36-NHS ester in anhydrous DMSO to a stock concentration of 10 mg/mL.
-
Labeling Reaction: Add the desired molar excess of the Azido-PEG36-NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Quenching (Optional): Add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.
-
Initial Purification: Remove the excess, unreacted Azido-PEG36-NHS ester and quenching buffer using a desalting column or dialysis.
Protocol 2: Purification of Labeled Protein by Size-Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the labeled protein mixture onto the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Elute the protein with the equilibration buffer at a flow rate recommended for the column.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified labeled protein.
Visualizations
Caption: Experimental workflow for labeling and purifying this compound proteins.
Caption: Troubleshooting decision tree for purifying this compound labeled proteins.
References
Technical Support Center: Optimizing Azido-PEG36-acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the impact of pH on the reaction efficiency of Azido-PEG36-acid.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during experiments involving the dual functionalities of this compound: the carboxylic acid group and the azide group.
Part 1: Carboxylic Acid (-COOH) End Reactions (Amide Bond Formation)
Q1: What is the optimal pH for reacting the carboxylic acid end of this compound with a primary amine?
A1: The reaction of the carboxylic acid with a primary amine is a two-step process, with each step having a different optimal pH.
-
Activation Step: The carboxylic acid is first activated, typically using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a more reactive NHS ester. This activation step is most efficient at a slightly acidic to neutral pH, typically in the range of 4.5-7.2 [1].
-
Conjugation Step: The resulting NHS ester reacts with the primary amine (e.g., on a protein) to form a stable amide bond. This reaction is most efficient at a slightly alkaline pH of 7.0-9.0 [1][2][3][4]. The optimal pH for this step is often cited as 8.3-8.5 .
Q2: My amidation reaction yield is low. Could the pH be the problem?
A2: Yes, incorrect pH is a primary cause of low conjugation efficiency. At a pH below 7, the target primary amines are protonated and less nucleophilic, slowing the reaction. Conversely, at a pH that is too high, the activated NHS ester is prone to rapid hydrolysis, which makes it non-reactive with the amine. It is crucial to maintain the pH within the recommended 7.0-9.0 range during the conjugation step.
Q3: Which buffers should I use for the carboxylic acid conjugation?
A3: It is critical to use buffers that do not contain primary or secondary amines, as these will compete with your target molecule for reaction with the activated NHS ester.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers are suitable choices.
-
Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine must be avoided.
Part 2: Azide (-N3) End Reactions (Click Chemistry)
Q4: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A4: CuAAC reactions are generally robust and can proceed over a broad pH range, from 4.0 to 12.0. However, when working with sensitive biomolecules like proteins, it is best to maintain a near-neutral pH to ensure their stability. A pH range of 7.0 to 9.0 is most commonly used for bioconjugation, with a neutral pH of around 7.0 being a good starting point.
Q5: How does pH influence Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?
A5: For SPAAC reactions, which do not require a copper catalyst, higher pH values generally lead to increased reaction rates. Studies have examined SPAAC kinetics in various buffers with pH values ranging from 5 to 10 and observed this trend, with the exception of reactions in HEPES buffer. Therefore, if your biomolecule is stable at a higher pH, performing the SPAAC reaction in a buffer like borate at pH 8.5-10 could enhance the reaction speed.
Q6: The azide group on my molecule seems unstable. Can pH affect this?
A6: The azide group is generally very stable under the conditions used for most bioconjugation reactions, including NHS ester couplings (pH 7.2-8.5). However, the azide group can be sensitive to the presence of strong acids and reducing agents like DTT or TCEP. It is important to avoid these reagents if the azide functionality is required for a subsequent reaction step.
Data Summary: pH Optimization
The following table summarizes the recommended pH ranges for the various reactions involving this compound.
| Reaction Type | Reagent Group | Optimal pH Range | Notes |
| Carboxylic Acid Activation | -COOH | 4.5 - 7.2 | Using EDC/NHS to form an NHS ester. |
| Amine Conjugation | Activated NHS Ester + -NH₂ | 7.0 - 9.0 | Optimal efficiency is often observed between pH 8.3-8.5. |
| CuAAC (Click Chemistry) | -N₃ + Alkyne | 7.0 - 8.0 | For sensitive biomolecules. The reaction is functional over a wider pH 4-12 range. |
| SPAAC (Click Chemistry) | -N₃ + Strained Alkyne | 7.0 - 10.0 | Higher pH generally increases reaction rates. |
Troubleshooting Guide
| Problem | Possible pH-Related Cause | Solution |
| Low or No Amide Product | Incorrect pH: The pH may be too low (<7.0), resulting in a protonated and less reactive amine, or too high (>9.0), causing rapid hydrolysis of the activated ester. | Increase the pH of the reaction buffer to a range of 7.5-8.5. Consider using a borate or carbonate buffer. |
| Use of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the target molecule. | Exchange the sample into an amine-free buffer such as PBS, HEPES, or borate buffer before the reaction. | |
| Biomolecule Degradation (CuAAC) | Copper-Mediated Damage: Reactive oxygen species catalyzed by copper can damage sensitive biomolecules. | While not solely a pH issue, performing the reaction at a neutral pH of around 7.0 can help minimize potential damage to sensitive molecules. |
| Inconsistent Results | Variability in Reaction Conditions: Small shifts in pH between experiments can lead to different outcomes. | Prepare fresh buffers for each experiment and precisely control the pH, temperature, and reaction time. |
Experimental Protocol: Two-Stage Amidation of this compound
This protocol outlines a general procedure for conjugating the carboxylic acid end of this compound to an amine-containing biomolecule (e.g., a protein) using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing biomolecule
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
Procedure:
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of EDC and a 100 mM stock solution of NHS in anhydrous DMSO or cold, dry water.
-
Dissolve the this compound in the Activation Buffer to a desired concentration (e.g., 10 mM).
-
Dissolve or exchange the amine-containing biomolecule into the Conjugation Buffer.
-
-
Activation of this compound (Stage 1):
-
To the solution of this compound in Activation Buffer (pH 6.0), add the EDC and NHS stock solutions to achieve a final molar excess (e.g., 5-fold excess of each over the PEG-acid).
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Biomolecule (Stage 2):
-
Immediately add the activated Azido-PEG36-NHS ester solution to the biomolecule solution in the Conjugation Buffer (pH 7.4-8.0). The final pH of the reaction mixture should be within the 7.2-8.0 range.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts by a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).
-
Workflow Visualization
The following diagram illustrates the logical workflow for the pH-dependent, two-stage amidation reaction of this compound.
Caption: Two-stage amidation workflow showing pH-dependent steps.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. PEG LinersNHS-PEG-Azido Reagents-Provide PEG Linkers for the pharmaceutical and biotech industry especially ADC conjugation, and also lipids like API, Biulding Blocks.| BorenPharm [borenpharm.com]
Technical Support Center: Catalyst Poisoning in Copper-Catalyzed Reactions with Azido-PEG36-acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in copper-catalyzed reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," when using Azido-PEG36-acid.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of CuAAC reactions?
A1: Catalyst poisoning refers to the deactivation of the copper catalyst, which slows down or completely stops the reaction.[1][2] This occurs when substances, known as poisons, bind to the active sites of the catalyst, preventing it from participating in the catalytic cycle.[1][2] In CuAAC, this means the Cu(I) species is rendered inactive for the cycloaddition of the azide and alkyne.
Q2: Can this compound itself act as a catalyst poison?
A2: While the azide group is a reactant, under certain conditions, it or other functional groups in the molecule can coordinate too strongly with the copper catalyst, potentially forming inactive complexes and inhibiting the reaction.[3] The carboxylic acid end of this compound can also interact with the copper catalyst. Furthermore, impurities often present in PEGylated reagents can act as potent catalyst poisons.
Q3: What are common impurities in this compound that can poison the copper catalyst?
A3: Common catalyst poisons include compounds containing sulfur (like thiols), halides, cyanides, and other nitrogen-containing heterocycles. These can be present as residual impurities from the synthesis of the this compound. It is crucial to use high-purity reagents to minimize the risk of catalyst poisoning.
Q4: How can I tell if my CuAAC reaction is suffering from catalyst poisoning?
A4: A key indicator of catalyst poisoning is a reaction that starts but then slows down or stops before all the starting material is consumed. Other signs include inconsistent reaction rates between batches of reagents and complete failure of the reaction to initiate. Monitoring the reaction progress by techniques like TLC, LC-MS, or NMR can help identify catalyst deactivation.
Q5: What is the role of oxygen in catalyst poisoning in CuAAC reactions?
A5: Oxygen is detrimental to the standard CuAAC reaction because it oxidizes the active Cu(I) catalyst to the inactive Cu(II) state. While not a direct "poison" in the classic sense of binding to the active site, its presence effectively deactivates the catalyst. This is why reactions are often run under an inert atmosphere, and a reducing agent like sodium ascorbate is added to regenerate the Cu(I) species.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to catalyst poisoning when using this compound in CuAAC reactions.
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Catalyst poisoning by impurities in this compound or other reagents. | Purify the this compound and other starting materials. Ensure high-purity solvents and reagents are used. |
| Oxidation of the Cu(I) catalyst. | Degas all solutions and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. | |
| Suboptimal pH for the reaction. | Verify and adjust the pH of the reaction mixture. The optimal pH for CuAAC is typically between 4 and 12. For reactions involving biomolecules, a pH range of 5.0-7.0 is often recommended. | |
| Reaction Starts but Does Not Go to Completion | Gradual catalyst deactivation by a reaction byproduct or an intermediate. | Increase the catalyst loading or add the catalyst in portions throughout the reaction. |
| Depletion of the reducing agent. | Add more of the reducing agent (e.g., sodium ascorbate) during the reaction. | |
| Insufficient ligand to stabilize the Cu(I) catalyst. | Use a copper-stabilizing ligand such as THPTA or BTTAA to protect the catalyst from oxidation and improve its solubility and activity. | |
| Inconsistent Results Between Batches | Variable levels of impurities in different batches of this compound. | Characterize each new batch of this compound for purity. Consider purifying the reagent if inconsistencies are observed. |
| Inconsistent preparation of the catalyst or reducing agent solutions. | Prepare fresh solutions of the copper catalyst and reducing agent for each experiment. |
Experimental Protocols
Standard Protocol for a Small-Scale CuAAC Reaction
This is a representative protocol and may require optimization for your specific substrates and reaction scale.
Materials:
-
Alkyne-functionalized molecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional but recommended)
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM solution of your alkyne-functionalized molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 10 mM solution of this compound in water.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of Sodium Ascorbate in water. This solution should be prepared fresh before each use.
-
If using a ligand, prepare a 100 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to your desired final concentration.
-
Add the this compound (typically a 1.5 to 5-fold molar excess over the alkyne).
-
Add the buffer to bring the reaction to the desired volume.
-
If using a ligand, add it to the reaction mixture (a common ratio is 5 equivalents of ligand to 1 equivalent of CuSO₄).
-
Add the CuSO₄ solution to a final concentration of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight. Protect from light if any of the components are light-sensitive.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or SDS-PAGE for protein conjugations).
-
Once the reaction is complete, the product can be purified by methods such as dialysis, size-exclusion chromatography, or HPLC.
-
Visualizations
CuAAC Catalytic Cycle
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the inhibitory effect of catalyst poisons.
Troubleshooting Workflow for Catalyst Poisoning
Caption: A step-by-step workflow for troubleshooting catalyst poisoning in CuAAC reactions.
Potential Mechanism of Catalyst Inhibition by this compound Components
Caption: Potential pathways for catalyst inhibition by functional groups and impurities associated with this compound.
References
Technical Support Center: Optimizing Azido-PEG36-acid Conjugation
Welcome to the technical support center for Azido-PEG36-acid conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction times and troubleshooting common issues encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine using EDC/NHS chemistry?
A1: The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range. The activation of the carboxylic acid group on this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2] The subsequent reaction of the NHS-activated PEG with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1] For optimal results, a two-step protocol with pH adjustment is recommended.
Q2: What are the recommended buffers for this reaction?
A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used. Other suitable options include borate buffer or sodium bicarbonate buffer. Avoid using buffers like Tris, glycine, or acetate.
Q3: How can I minimize hydrolysis of the NHS-ester intermediate?
A3: The NHS-ester intermediate has a limited half-life in aqueous solutions, and hydrolysis is a competing reaction. To minimize this, you can:
-
Work at the lower end of the recommended pH range for the coupling step (around pH 7.0-7.5).
-
Use freshly prepared EDC and NHS solutions.
-
Proceed to the amine addition step immediately after the activation of the carboxylic acid.
Q4: My reaction is slow or the yield is low. What are the common causes?
A4: Several factors can contribute to a slow reaction or low yield:
-
Suboptimal pH: Verify the pH of your reaction buffers for both the activation and coupling steps.
-
Inactive Reagents: EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and that vials are equilibrated to room temperature before opening to prevent condensation. Using old or improperly stored reagents can lead to failure.
-
Incorrect Stoichiometry: An insufficient excess of EDC and NHS over the carboxylic acid groups can result in incomplete activation.
-
Presence of Competing Nucleophiles: Ensure your buffers and sample are free from primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the activated PEG.
Q5: Can I perform the reaction in an organic solvent?
A5: Yes, the reaction can be performed in anhydrous organic solvents such as Dimethylformamide (DMF) or Dichloromethane (DCM). This is particularly useful if your amine-containing molecule has poor solubility in aqueous solutions. Ensure the solvent is anhydrous as water will hydrolyze the EDC and the NHS-ester intermediate.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugation experiments.
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Suboptimal pH: Incorrect pH for either the activation or coupling step. | Verify the pH of your reaction buffers. Use a pH meter calibrated for the buffer system you are using. |
| Inactive EDC/NHS: Reagents may have been compromised by moisture. | Use fresh, high-quality EDC and NHS. Store them in a desiccator and allow them to warm to room temperature before opening. | |
| Insufficient Molar Excess of EDC/NHS: Not enough activating agent to drive the reaction. | Increase the molar excess of EDC and NHS relative to the this compound. A 2- to 5-fold molar excess is a good starting point. | |
| Hydrolysis of NHS-ester: The activated intermediate is unstable in aqueous solutions. | Proceed with the addition of your amine-containing molecule immediately after the 15-minute activation step. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis. | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (Tris, glycine) will compete with your target molecule. | Use non-amine, non-carboxylate buffers such as MES for activation and PBS or Borate buffer for coupling. | |
| Precipitation During Reaction | Poor Solubility of Reactants: One or more of your reactants may not be soluble in the chosen buffer system. | If using an aqueous buffer, ensure your amine-containing molecule is soluble at the working concentration. For molecules with low aqueous solubility, consider using an organic solvent like DMF or DCM. |
| Protein Aggregation: Changes in pH or the addition of reagents can sometimes cause proteins to aggregate. | Ensure your protein is stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. If aggregation persists, try reducing the concentration of EDC. | |
| High Degree of Non-specific Binding | Inadequate Quenching: Unreacted NHS-esters can continue to react non-specifically. | After the desired reaction time, quench the reaction by adding an excess of a primary amine-containing compound like hydroxylamine, Tris, or glycine. |
| Hydrophobic Interactions: The PEG chain or the conjugated molecule may have hydrophobic regions leading to non-specific binding. | Include a mild non-ionic detergent (e.g., Tween-20) in your wash buffers. Optimize the ionic strength of your buffers. |
Experimental Protocols
Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of this compound to an Amine-Containing Protein
This protocol is optimized for proteins that are stable in the recommended pH ranges.
Materials:
-
This compound
-
Amine-containing protein
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: 0.1 M Phosphate buffer, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reactants:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Dissolve the amine-containing protein in the Activation Buffer.
-
-
Activation of this compound:
-
Add a 2- to 5-fold molar excess of EDC and NHS to the protein solution in Activation Buffer.
-
Add the desired amount of this compound stock solution to the reaction mixture.
-
Incubate for 15 minutes at room temperature with gentle stirring.
-
-
pH Adjustment and Conjugation:
-
Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-activated PEG.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: One-Pot Organic Solvent EDC/NHS Conjugation of this compound to an Amine-Containing Small Molecule
This protocol is suitable for small molecules soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC hydrochloride
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add EDC·HCl (2 equivalents) and NHS (2 equivalents).
-
Stir the solution at room temperature for 30 minutes.
-
-
Conjugation:
-
Add the amine-containing small molecule (1.5 equivalents) to the reaction mixture.
-
Add DIPEA (1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the product can be purified by flash chromatography.
-
Quantitative Data Summary
The following table provides a summary of recommended reaction parameters for optimizing the EDC/NHS mediated conjugation of this compound.
| Parameter | Activation Step | Coupling Step | Notes |
| pH | 4.5 - 6.0 | 7.0 - 8.5 | A two-step pH adjustment is recommended for optimal efficiency. |
| Buffer | MES | PBS, Borate | Avoid buffers containing primary amines or carboxylates. |
| Temperature | Room Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction rate and minimize hydrolysis of the NHS-ester. |
| Reaction Time | 15 - 30 minutes | 1 - 2 hours (RT) or overnight (4°C) | Longer incubation at 4°C can improve yield for some reactions. |
| Stoichiometry (EDC:NHS:Acid) | 2-5 : 2-5 : 1 (molar ratio) | - | A molar excess of activating agents drives the formation of the stable NHS-ester. |
Visualizations
Caption: Experimental workflow for the two-step aqueous conjugation of this compound.
Caption: Troubleshooting flowchart for low yield in this compound conjugation.
References
avoiding non-specific binding with Azido-PEG36-acid
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and avoiding non-specific binding (NSB) when using Azido-PEG36-acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive groups?
A1: this compound is a high-purity, monodisperse polyethylene glycol (PEG) derivative that functions as a hydrophilic linker.[1][2] It contains two primary reactive groups:
-
An azide group (-N3) , which readily participates in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with alkyne-containing molecules.[1][3]
-
A terminal carboxylic acid (-COOH) , which can be activated (e.g., with EDC or HATU) to form a stable amide bond with primary amine groups (-NH2) found on proteins, antibodies, or other biomolecules.[2]
Q2: What is non-specific binding (NSB) and why is it a problem in my experiments?
A2: Non-specific binding is the unintended adhesion of molecules to surfaces or other molecules without a specific recognition-based interaction. This phenomenon is a significant challenge in bioconjugation and related applications because it can lead to high background signals, reduced assay sensitivity, false-positive results, and poor experimental reproducibility.
Q3: How does the long PEG36 chain in this compound help reduce non-specific binding?
A3: The polyethylene glycol (PEG) chain is a neutral, hydrophilic polymer that is highly effective at preventing non-specific binding. It functions by creating a flexible, water-rich hydration layer around the conjugated molecule or surface. This layer acts as a physical, steric barrier that repels the non-specific adsorption of proteins and other biomolecules, an effect often referred to as a "stealth" property. The length of the PEG chain is critical; longer chains, such as PEG36, generally provide a more effective barrier and greater reduction in NSB compared to shorter chains.
Q4: What are the primary drivers of NSB even when using a PEGylated molecule?
A4: While PEGylation significantly reduces NSB, residual non-specific interactions can still occur. The primary causes include:
-
Hydrophobic Interactions : If the PEG layer does not provide complete surface coverage, exposed hydrophobic regions on the conjugate or substrate can bind to non-target proteins.
-
Electrostatic Interactions : Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules if not adequately shielded.
-
Conjugate Aggregation : Poorly soluble or improperly folded bioconjugates can form aggregates, which often exhibit high levels of non-specific binding.
-
Surface Chemistry : The underlying substrate or surface may have imperfections or chemical properties that promote binding despite the PEG linker.
Troubleshooting Guide for Non-Specific Binding
This guide addresses common issues encountered when using this compound conjugates.
Problem: I'm observing a high background signal in my immunoassay (ELISA, Western Blot) or pull-down experiment.
This issue often points to incomplete surface passivation, suboptimal buffer conditions, or problems with the conjugate itself. The following logical diagram and table can help diagnose the source of the high background.
Problem: My click chemistry conjugation with this compound has low yield or side products, leading to purification issues.
Inefficient conjugation can result in a mixture of unreacted components and the desired product. Unreacted, "sticky" biomolecules are a major source of NSB.
Data & Protocols
Data Presentation
Table 1: Comparison of Common Blocking Agents and Additives
| Agent/Additive | Type | Typical Concentration | Mechanism of Action & Key Considerations |
| Bovine Serum Albumin (BSA) | Protein | 1 - 5% (w/v) | Saturates non-specific protein binding sites on a surface. Most common blocking agent. |
| Casein / Non-Fat Dry Milk | Protein | 1 - 5% (w/v) | An effective and inexpensive protein-based blocking agent. Casein may be more effective than BSA in some ELISAs. |
| Normal Serum | Protein | 5 - 10% (v/v) | Contains a diverse mix of proteins that can effectively block a wide range of non-specific interactions. Must be from a species that does not cross-react with assay antibodies. |
| Tween 20 | Non-ionic Detergent | 0.05 - 0.1% (v/v) | Disrupts weak hydrophobic interactions. Primarily used in wash buffers to remove loosely bound molecules. |
| Sodium Chloride (NaCl) | Salt | 150 - 500 mM | Increases ionic strength to shield and reduce non-specific electrostatic interactions. |
Experimental Protocols
Protocol 1: General Method for Surface Blocking to Minimize NSB
This protocol is a starting point for blocking surfaces like 96-well microplates or magnetic beads prior to an immunoassay.
-
Prepare Blocking Buffer : Prepare a solution of your chosen blocking agent (e.g., 3% w/v BSA in Phosphate Buffered Saline, PBS). Filter the solution through a 0.22 µm filter to remove aggregates.
-
Initial Wash : Wash the surface (e.g., wells of a microplate) three times with Wash Buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking Incubation : Add an excess volume of Blocking Buffer to the surface to ensure complete coverage. Incubate for at least 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Final Wash : Decant the Blocking Buffer and wash the surface 3-5 times with Wash Buffer.
-
Application : The surface is now "blocked" and ready for the addition of your this compound bioconjugate or other assay reagents.
Protocol 2: Optimized CuAAC Protocol for Bioconjugation
This protocol provides a robust method for conjugating this compound to an alkyne-modified protein in an aqueous buffer.
-
Prepare Stock Solutions :
-
Azide-PEG36-acid : Prepare a 10 mM stock in DMSO or a suitable aqueous buffer.
-
Alkyne-modified protein : Prepare in a degassed, amine-free buffer (e.g., PBS, pH 7.4).
-
Copper(II) Sulfate (CuSO₄) : Prepare a 20 mM stock in nuclease-free water.
-
Ligand (THPTA) : Prepare a 50 mM stock in nuclease-free water.
-
Sodium Ascorbate (NaAsc) : Prepare a 100 mM stock in nuclease-free water. This solution must be made fresh immediately before use.
-
-
Reaction Setup :
-
In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A slight molar excess (e.g., 1.5x to 3x) of the PEG linker is often used to drive the reaction.
-
In a separate tube, prepare the catalyst premix. Add the CuSO₄ and Ligand stocks to achieve a final concentration of ~1 mM CuSO₄ and ~5 mM Ligand in the reaction. This creates a 1:5 copper-to-ligand ratio, which helps stabilize the catalytic Cu(I) ion.
-
-
Initiate Reaction :
-
Add the catalyst premix to the protein/PEG mixture.
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate to a final concentration of ~5-10 mM.
-
-
Incubation : Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. Protect the reaction from light if any components are light-sensitive.
-
Purification : After the reaction is complete, remove the excess PEG linker and copper catalyst. This is a critical step to prevent these components from causing NSB in downstream applications.
-
For proteins >20 kDa, use dialysis or a desalting column.
-
For smaller molecules, Size Exclusion Chromatography (SEC) or HPLC can be used.
-
Visualizing the Role of PEGylation
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Azido-PEG36-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Azido-PEG36-acid and its conjugates. Understanding the identity, purity, and stability of these molecules is critical for their successful application in drug delivery, bioconjugation, and proteomics. This document offers detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate analytical strategies.
Introduction to this compound
This compound is a heterobifunctional linker composed of a 36-unit polyethylene glycol (PEG) chain functionalized with an azide group at one end and a carboxylic acid at the other. This structure allows for versatile conjugation strategies: the azide group can participate in "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), while the carboxylic acid can form stable amide bonds with primary amines.
Core Analytical Techniques: A Comparative Overview
The successful synthesis and application of this compound conjugates rely on robust analytical characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information regarding the structure, purity, and identity of the conjugate.
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | - Unambiguous structural confirmation- Verification of functional groups (azide, carboxylic acid, PEG backbone)- Determination of degree of PEGylation[1] | - Provides detailed structural information- Quantitative capabilities | - Lower sensitivity compared to MS- Can be complex for large conjugates |
| Mass Spectrometry | - Accurate molecular weight determination- Confirmation of successful conjugation- Identification of impurities and byproducts[2][3] | - High sensitivity and accuracy- Applicable to a wide range of molecules | - May not provide detailed structural isomer information- Polydispersity of PEG can complicate spectra[4] |
| HPLC | - Purity assessment- Quantification of conjugate and unreacted starting materials- Separation of isomers | - High-resolution separation- Quantitative analysis- Well-established and robust | - Requires reference standards for identification- Does not provide direct structural information |
| FTIR Spectroscopy | - Confirmation of the presence of functional groups (azide, carboxylic acid, amide bond)- Monitoring the progress of conjugation reactions | - Fast and non-destructive- Provides information on chemical bonding | - Provides limited structural detail- Not suitable for quantitative analysis of complex mixtures |
Experimental Protocols
NMR Spectroscopy for Structural Verification
Objective: To confirm the chemical structure of this compound and its conjugates.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)).
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
The characteristic peak for the PEG backbone is a broad singlet around 3.6 ppm.[5] Protons on the methylene group adjacent to the azide typically appear around 3.4 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
The carbon adjacent to the azide group is expected around 50 ppm. Carbons in the PEG backbone resonate around 70 ppm. The carbonyl carbon of the carboxylic acid will appear further downfield.
-
-
Data Analysis: Integrate the peaks to determine the relative number of protons or carbons. Compare the chemical shifts to expected values to confirm the structure. Upon conjugation, new peaks corresponding to the conjugated molecule will appear, and there may be shifts in the peaks of the PEG linker adjacent to the new bond.
Mass Spectrometry for Molecular Weight Determination
Objective: To determine the accurate molecular weight of the this compound conjugate.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in an appropriate solvent (e.g., water/acetonitrile mixture). Dilute to 1-10 µM with the mobile phase.
-
LC-MS Analysis (ESI-TOF):
-
Chromatography: Use a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass data.
-
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the conjugate. The observed mass should correspond to the theoretical mass of the starting materials minus any leaving groups.
HPLC for Purity Analysis
Objective: To assess the purity of the this compound conjugate and quantify any unreacted starting materials.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of the reaction mixture or purified product in the mobile phase.
-
Reversed-Phase HPLC (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to separate the starting materials from the conjugate (e.g., 10-90% B over 20 minutes).
-
Detection: UV detector at a wavelength appropriate for the conjugated molecule (e.g., 220 nm for peptides, 260 nm for oligonucleotides).
-
-
Data Analysis: Integrate the peak areas to determine the relative purity of the conjugate. The retention time of the conjugate will typically be different from the starting materials.
FTIR Spectroscopy for Functional Group Analysis
Objective: To confirm the presence of the azide functional group and the formation of an amide bond upon conjugation.
Methodology:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solid mixed with KBr and pressed into a pellet. For Attenuated Total Reflectance (ATR)-FTIR, the sample is placed directly on the ATR crystal.
-
FTIR Spectrum Acquisition:
-
Collect a background spectrum of the empty sample holder.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Look for the characteristic asymmetric stretching vibration of the azide group, which appears as a sharp, strong band around 2100 cm⁻¹.
-
Upon successful amide bond formation, new peaks will appear. The amide I band (C=O stretch) is typically observed between 1630-1680 cm⁻¹, and the amide II band (N-H bend) is found between 1510-1570 cm⁻¹. A decrease in the intensity of the carboxylic acid O-H stretch (a very broad band from 2500-3300 cm⁻¹) can also indicate a successful reaction.
-
Visualization of Experimental Workflows
Experimental Workflow for Characterization of this compound Conjugates
Caption: Workflow for synthesis and characterization.
Logical Relationship of Analytical Techniques
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Mass Spectrometry Analysis of Azido-PEG36-acid Labeled Peptides
For researchers, scientists, and drug development professionals, the precise analysis of peptides is a cornerstone of discovery. Chemical labeling of peptides prior to mass spectrometry (MS) is a powerful strategy for enhancing detection and enabling quantification. This guide provides an objective comparison of peptide analysis using Azido-PEG36-acid, a unique labeling reagent, against established alternatives. We present supporting experimental insights, detailed methodologies, and clear visual workflows to inform your experimental design.
Introduction to this compound Labeling
This compound is a bifunctional linker that offers distinct advantages for peptide analysis. It possesses a terminal carboxylic acid for covalent attachment to primary amines (N-terminus and lysine side chains) on peptides. Its key feature is a long polyethylene glycol (PEG) chain (36 ethylene glycol units), which enhances the solubility of hydrophobic peptides. The terminal azide group provides a bioorthogonal handle for "click chemistry," allowing for the subsequent attachment of reporter tags, such as fluorophores or biotin, if needed. The primary focus of this guide, however, is on the direct analysis of the PEG-labeled peptide itself.
Performance Comparison: this compound vs. Alternative Labeling Strategies
The choice of labeling reagent profoundly impacts the outcome of a mass spectrometry experiment. The large, hydrophilic nature of the this compound tag introduces specific characteristics to the analysis compared to smaller, more common isobaric tags like Tandem Mass Tags (TMT) or label-free approaches.
Key Performance Characteristics:
| Feature | This compound | Tandem Mass Tags (TMT) | Label-Free Quantification |
| Primary Application | Improved solubility of hydrophobic peptides, potential for downstream functionalization via click chemistry. | Multiplexed relative quantification (up to 18-plex).[1] | Relative quantification, suitable for large-scale screening. |
| Effect on Chromatography | Increases hydrophilicity, leading to earlier elution in reversed-phase chromatography. May improve peak shape for poorly soluble peptides. | Minimal and consistent shift in retention time across different labels. | No alteration of peptide retention time. |
| Mass Spectrometry Readout | Quantification at the MS1 level (precursor ion intensity). | Quantification at the MS2/MS3 level from reporter ions.[1] | Quantification at the MS1 level from precursor ion intensity. |
| Ionization Efficiency | The large PEG chain can potentially suppress ionization of the peptide itself, although this can be peptide-dependent. | The tag is small and designed for efficient ionization. | Relies on the intrinsic ionization efficiency of the native peptide. |
| Fragmentation (MS/MS) | Can lead to complex fragmentation patterns with dominant neutral losses of ethylene glycol units, potentially complicating peptide identification. In-source fragmentation can be utilized to simplify spectra.[2][3] | Well-characterized fragmentation with cleavage of the tag to produce quantifiable reporter ions. | Standard peptide backbone fragmentation (b- and y-ions). |
| Multiplexing Capacity | Not suitable for multiplexed quantification in a single MS run. | High multiplexing capability is a key advantage.[1] | Not applicable. |
| Advantages | Significantly improves solubility of difficult-to-analyze peptides. Azide handle allows for versatile post-labeling modifications. | High-throughput, precise relative quantification across multiple samples, reducing experimental variability. | Simple sample preparation, no chemical labeling steps required. |
| Disadvantages | Can complicate MS and MS/MS spectra. Potential for ionization suppression. Not suitable for multiplexing. | "Ratio compression" can underestimate large fold changes. Requires a specific MS data acquisition strategy. | Can be affected by variations in sample loading and instrument performance, leading to lower quantitative accuracy. |
Experimental Protocols
Detailed and robust protocols are critical for reproducible results. Below are methodologies for peptide labeling with this compound and a standard workflow for TMT labeling for comparison.
Protocol 1: Labeling of Peptides with this compound
This protocol describes the conjugation of this compound to peptides in solution using carbodiimide chemistry.
Materials:
-
Peptide sample
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0 for EDC/NHS coupling; or a non-amine containing buffer like PBS pH 7.4 for HATU coupling.
-
Quenching solution: Hydroxylamine or Tris buffer
-
C18 desalting spin column
Procedure:
-
Peptide Preparation: Dissolve the peptide sample in the appropriate reaction buffer to a final concentration of 1-5 mg/mL.
-
Activation of this compound (EDC/NHS Method):
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.
-
Incubate for 15 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Activation of this compound (HATU Method):
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.2-fold molar excess of HATU and a 2-fold molar excess of a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
-
Labeling Reaction:
-
Add the activated this compound solution to the peptide solution. A 10- to 20-fold molar excess of the labeling reagent over the peptide is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
-
Quenching: Stop the reaction by adding hydroxylamine or Tris buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Desalting: Remove excess labeling reagent and byproducts using a C18 desalting spin column according to the manufacturer's protocol.
-
Sample Preparation for MS: Dry the desalted, labeled peptide sample in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis. Reconstitute in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in 2% acetonitrile).
Protocol 2: TMT Labeling for Quantitative Proteomics
This protocol outlines a standard workflow for labeling digested protein samples with TMT reagents.
Materials:
-
Digested peptide sample
-
TMT labeling reagent
-
Anhydrous acetonitrile
-
Triethylammonium bicarbonate (TEAB) buffer
-
Hydroxylamine
-
C18 desalting spin column
Procedure:
-
Peptide Preparation: Ensure the digested peptide sample is desalted and resuspended in 100 mM TEAB buffer.
-
TMT Reagent Preparation: Dissolve the TMT labeling reagent in anhydrous acetonitrile according to the manufacturer's instructions.
-
Labeling Reaction: Add the TMT reagent to the peptide solution and incubate for 1 hour at room temperature.
-
Quenching and Pooling: Quench the reaction with 5% hydroxylamine for 15 minutes. Combine the different labeled samples into a single tube.
-
Desalting and Fractionation: Desalt the pooled sample using a C18 spin column. For complex samples, consider high-pH reversed-phase fractionation to reduce complexity.
-
LC-MS/MS Analysis: Reconstitute the dried, labeled peptide fractions for LC-MS/MS analysis using a method that includes a high-energy collision-induced dissociation (HCD) scan to generate the TMT reporter ions.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Conclusion
The selection of a peptide labeling strategy is a critical decision in the design of mass spectrometry-based proteomics experiments. This compound offers a valuable solution for improving the analysis of hydrophobic peptides that are otherwise challenging to detect. Its unique bifunctional nature also opens possibilities for subsequent bioorthogonal conjugation. However, for high-throughput, multiplexed quantitative studies, established methods like TMT labeling remain the gold standard due to their precision and efficiency. By understanding the distinct advantages and disadvantages of each approach, researchers can select the optimal method to achieve their scientific goals.
References
Monitoring the Synthesis of Amine-Modified PEG Chains: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise monitoring of reactions is paramount to ensure the desired product is obtained with high purity and yield. The reaction of Azido-PEG36-acid with an amine-containing molecule to form a stable amide linkage is a critical step in creating customized PEGylated constructs for various therapeutic and research applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the progress of this reaction, complete with detailed experimental protocols and supporting data.
The Reaction: Coupling this compound with a Primary Amine
The core reaction involves the activation of the carboxylic acid group on this compound using the carbodiimide coupling agents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide). The resulting NHS ester is a reactive intermediate that readily couples with a primary amine to form a stable amide bond.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, offering high resolution and sensitivity. For monitoring the this compound reaction, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Experimental Protocol: RP-HPLC Method
A detailed protocol for monitoring the reaction is as follows:
-
Reaction Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent, such as a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA), to a final volume of 1 mL. This prevents further reaction.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 210 nm (for the amide bond) or a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes.[1][2]
-
Injection Volume: 20 µL.
-
-
Data Analysis: Integrate the peak areas of the starting material (this compound) and the product (Azido-PEG36-amine conjugate). The percentage of reaction completion can be calculated using the following formula:
% Completion = [Peak Area of Product / (Peak Area of Starting Material + Peak Area of Product)] * 100%
Data Presentation: HPLC Monitoring of Reaction Progress
The following table summarizes representative quantitative data obtained from HPLC monitoring of the reaction.
| Time (minutes) | Retention Time of this compound (min) | Peak Area of this compound | Retention Time of Product (min) | Peak Area of Product | % Reaction Completion |
| 0 | 10.2 | 1,500,000 | - | 0 | 0% |
| 15 | 10.2 | 975,000 | 12.5 | 525,000 | 35% |
| 30 | 10.2 | 600,000 | 12.5 | 900,000 | 60% |
| 60 | 10.2 | 225,000 | 12.5 | 1,275,000 | 85% |
| 120 | 10.2 | 75,000 | 12.5 | 1,425,000 | 95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy as an Alternative
¹H NMR spectroscopy is a valuable alternative for monitoring the reaction, providing structural information and being inherently quantitative without the need for response factors of each analyte.[1]
Experimental Protocol: ¹H NMR Method
-
Reaction Setup: The reaction is typically carried out in a deuterated solvent (e.g., DMSO-d₆ or D₂O) to avoid overwhelming solvent signals in the ¹H NMR spectrum.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the reaction mixture at various time points.
-
Monitor the disappearance of a characteristic proton signal from the this compound starting material and the appearance of a new signal from the product.
-
A key signal to monitor is the methylene protons adjacent to the carboxylic acid in the starting material (e.g., a triplet around 2.4 ppm). Upon formation of the amide bond, these protons will experience a change in their chemical environment and shift to a different frequency (e.g., a triplet around 2.2 ppm).
-
-
Data Analysis: The reaction progress can be quantified by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.
Data Presentation: ¹H NMR Monitoring of Reaction Progress
The table below presents simulated quantitative data from ¹H NMR monitoring.
| Time (minutes) | Chemical Shift of Reactant CH₂ (ppm) | Integral of Reactant CH₂ | Chemical Shift of Product CH₂ (ppm) | Integral of Product CH₂ | % Reaction Completion |
| 0 | 2.4 | 1.00 | - | 0.00 | 0% |
| 15 | 2.4 | 0.65 | 2.2 | 0.35 | 35% |
| 30 | 2.4 | 0.40 | 2.2 | 0.60 | 60% |
| 60 | 2.4 | 0.15 | 2.2 | 0.85 | 85% |
| 120 | 2.4 | 0.05 | 2.2 | 0.95 | 95% |
Comparison of HPLC and NMR for Reaction Monitoring
Both HPLC and NMR offer robust methods for monitoring the progress of the this compound reaction. The choice between the two often depends on the specific experimental needs and available instrumentation.
Summary of Performance Characteristics
| Feature | HPLC | ¹H NMR |
| Quantitative Analysis | Requires calibration curves for absolute quantification. Relative quantification is straightforward. | Inherently quantitative with an internal standard.[1] |
| Sensitivity | High, capable of detecting minor components. | Lower sensitivity compared to HPLC. |
| Structural Information | Limited to retention time and UV spectrum. | Provides detailed structural information. |
| Sample Preparation | Requires quenching and dilution. | Can be performed directly in the reaction vessel if using deuterated solvents. |
| Speed (per sample) | Slower, typically several minutes per analysis. | Faster, spectra can be acquired in seconds to minutes. |
| Throughput | Can be automated for high-throughput analysis. | Less amenable to high-throughput screening. |
References
Stability Showdown: Azido-PEG36-acid vs. Amine- and Thiol-Reactive Linkers in Serum
For researchers in drug development and bioconjugation, the stability of a linker in the bloodstream is paramount to the efficacy and safety of a therapeutic. Premature cleavage can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comparative analysis of the serum stability of the Azido-PEG36-acid linker against two commonly used alternatives: N-hydroxysuccinimide (NHS)-ester PEG and Maleimide-PEG linkers.
The this compound linker serves as a versatile platform for bioconjugation, primarily through "click chemistry." The azide group offers high stability and selective reactivity with alkyne-functionalized molecules, while the carboxylic acid end allows for standard amide bond formation. However, the stability of these reactive moieties before conjugation in a complex biological environment like serum is a critical consideration.
Comparative Serum Stability: A Data-Driven Overview
While direct, head-to-head quantitative data for the unreacted this compound linker is not extensively published, we can infer its stability from the known reactivity of its functional groups and compare it with published data for maleimide and NHS-ester linkers. Organic azides are generally recognized for their high kinetic stability in physiological conditions, being resistant to oxidation, hydrolysis, and reaction with biological nucleophiles like amines. The carboxylic acid group is also highly stable, existing predominantly as the resonance-stabilized carboxylate anion at physiological pH.
In contrast, maleimide and NHS-ester linkers are known to have liabilities in serum, as detailed in the table below.
| Linker Type | Model System | Incubation Time | % Intact Linker/Conjugate | Key Observations & References |
| Azido-PEG-acid | Inferred from functional group stability | N/A | High (estimated) | The azide group is largely inert in biological media, though some enzymatic reduction by CYP450 enzymes is possible. The carboxylic acid is highly stable.[1] |
| Maleimide-based (Thioether Conjugate) | ADC in human plasma | 7 days | ~50% | Instability is primarily due to a retro-Michael reaction leading to deconjugation and exchange with serum thiols like albumin.[2] |
| Maleimide-PEG Conjugate | Hemoglobin conjugate in 1 mM GSH | 7 days | <70% | Demonstrates susceptibility to deconjugation in the presence of competing thiols, which are abundant in serum.[2] |
| NHS-ester PEG | Aqueous solution, pH 7 | Hours | Low (rapid hydrolysis) | NHS esters are highly susceptible to hydrolysis in aqueous environments, with a half-life of hours at neutral pH, and minutes at higher pH. |
| Sulfone-PEG Conjugate (Alternative) | Hemoglobin conjugate in 1 mM GSH | 7 days | >95% | Sulfone linkers show significantly improved stability compared to maleimide-based linkers.[2] |
The Chemistry of Instability: Degradation Pathways
The differential stability of these linkers stems from their inherent chemical reactivity towards components in serum.
As illustrated, the Azido-PEG-acid linker's primary functional groups are relatively stable. In contrast, maleimide conjugates are susceptible to degradation through a retro-Michael reaction and thiol exchange, while NHS-esters are rapidly hydrolyzed.
Experimental Protocols for Stability Assessment
To empirically determine the stability of a linker, a well-defined experimental protocol is essential. Below is a generalized method for assessing linker stability in serum using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Protocol: In Vitro Serum Stability Assay
1. Objective: To quantify the percentage of intact linker remaining after incubation in human serum over a specified time course.
2. Materials:
-
This compound, NHS-ester-PEG, Maleimide-PEG (or their fluorescently-labeled analogues)
-
Human serum (pooled, sterile-filtered)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV and/or fluorescence detection
-
LC-MS system for mass confirmation
3. Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of each linker in an appropriate solvent (e.g., DMSO).
-
Incubation:
-
In separate microcentrifuge tubes, add 495 µL of human serum.
-
Add 5 µL of the 10 mM linker stock solution to each tube to achieve a final concentration of 100 µM.
-
Prepare a control sample by adding 5 µL of the linker stock solution to 495 µL of PBS.
-
Incubate all samples at 37°C.
-
-
Time Points: Withdraw 50 µL aliquots from each tube at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Sample Preparation for Analysis:
-
Immediately quench the reaction by adding 150 µL of cold acetonitrile to the 50 µL aliquot to precipitate serum proteins.
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to resolve the linker from serum components (e.g., 5-95% B over 20 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at an appropriate wavelength or fluorescence detection if a labeled linker is used.
-
-
Data Analysis:
-
Integrate the peak area of the intact linker at each time point.
-
Calculate the percentage of intact linker remaining relative to the t=0 time point.
-
Plot the percentage of intact linker versus time to determine the stability profile and half-life.
-
-
LC-MS Confirmation (Optional):
-
Analyze the samples using an LC-MS system to confirm the identity of the intact linker and to identify any degradation products.
-
Experimental Workflow Diagram
Conclusion
The choice of linker is a critical design parameter in the development of bioconjugates. The This compound linker offers superior intrinsic stability of its reactive functional groups in serum compared to the more labile NHS-ester-PEG and Maleimide-PEG linkers. While NHS-esters are prone to rapid hydrolysis and maleimide-adducts can undergo deconjugation, the azide and carboxylic acid moieties of the Azido-PEG-acid linker are expected to remain largely intact, ensuring that the linker is available for its intended conjugation reaction. For applications requiring high stability in circulation prior to conjugation, or where the conjugate itself relies on the robustness of the formed linkage (e.g., a triazole from click chemistry), the Azido-PEG platform presents a compelling advantage. However, empirical validation using standardized serum stability assays is always recommended to confirm performance in a specific application.
References
A Head-to-Head Comparison: Monodisperse Azido-PEG36-acid vs. Polydisperse PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison between monodisperse Azido-PEG36-acid and traditional polydisperse polyethylene glycol (PEG) linkers, supported by experimental insights, to inform the selection process in advanced drug development.
The fundamental difference between these two classes of linkers lies in their structural purity. Monodisperse PEGs, such as this compound, consist of a single, precisely defined chain length and molecular weight.[1][2][3][4][] In contrast, polydisperse PEGs are a heterogeneous mixture of polymers with a range of chain lengths, characterized by an average molecular weight. This distinction has profound implications for the final drug conjugate's characteristics, from its analytical profile to its in vivo behavior.
At a Glance: Key Performance Differences
The homogeneity of monodisperse linkers translates into a more uniform final product, which is particularly crucial in the context of complex biologics like antibody-drug conjugates (ADCs). This uniformity simplifies characterization, enhances batch-to-batch reproducibility, and leads to more predictable pharmacokinetic profiles.
| Feature | Monodisperse this compound | Polydisperse PEG Linkers |
| Composition | Single molecular entity with a precise molecular weight (Polydispersity Index, PDI = 1). | Mixture of polymers with varying chain lengths and an average molecular weight (PDI > 1). |
| Homogeneity of Final Conjugate | High (e.g., uniform Drug-to-Antibody Ratio, DAR). | Low (e.g., heterogeneous DAR). |
| Characterization & Reproducibility | Simplified analytical characterization and high batch-to-batch reproducibility. | Complex characterization and low reproducibility. |
| Pharmacokinetics (PK) | Predictable and prolonged circulation half-life, reduced clearance. | Variable and less predictable PK profiles. |
| In Vivo Performance | Enhanced tumor accumulation and efficacy. | Variable efficacy, potentially reduced due to poor PK. |
| Protein Adsorption | Markedly lower and constant protein adsorption. | Increased non-specific protein adsorption. |
| Aggregation & Immunogenicity | Reduced risk of aggregation and potential for lower immunogenicity. | Higher potential for aggregation, which can impact safety and efficacy. |
Experimental Evidence: The Impact of Dispersity
Studies comparing nanoparticles functionalized with monodisperse versus polydisperse PEGs provide compelling evidence for the advantages of homogeneity.
In a key study, gold nanoparticles (AuNPs) were PEGylated with either monodisperse mPEGn-HS (where n=36 or 45) or a traditional polydisperse mPEG2k-SH. The results demonstrated that the polydisperse PEG-AuNPs preferentially adsorbed lower molecular weight PEG fractions, leading to increased protein adsorption from serum. Conversely, the monodisperse PEG-AuNPs exhibited significantly lower and more consistent protein adsorption.
This difference in vitro translated to superior performance in vivo. Pharmacokinetic analysis in tumor-bearing mice revealed that the monodisperse PEG-AuNPs had a significantly longer blood circulation half-life and enhanced accumulation in tumor tissue compared to their polydisperse counterparts. These findings underscore the critical role of PEG monodispersity in improving the in vivo behavior of drug delivery systems.
Experimental Methodologies
Below are representative protocols for key experiments used to evaluate and compare PEG linkers in a bioconjugation context.
Protocol 1: General Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes a typical workflow for conjugating a cytotoxic payload to an antibody using an Azido-PEG-acid linker, followed by purification.
References
Safety Operating Guide
Safe Disposal of Azido-PEG36-acid: A Procedural Guide
Researchers and professionals in drug development must handle and dispose of specialized chemical reagents with the utmost care to ensure laboratory safety and environmental protection. Azido-PEG36-acid, a valuable tool in bioconjugation and click chemistry, contains an azide functional group that requires specific disposal procedures due to its potential hazards. This guide provides essential information and step-by-step instructions for the proper disposal of this compound.
Core Safety Principles for Handling Azido Compounds
Before handling this compound, it is crucial to understand the primary hazards associated with azido compounds in general:
-
Reactivity with Acids: Azides can react with acids to form hydrazoic acid (HN₃), which is a highly toxic, volatile, and explosive compound.
-
Plumbing Hazards: Disposing of azide solutions down the drain without deactivation can lead to the formation of explosive heavy metal azides in copper or lead plumbing.[1][2]
-
Toxicity: Azide compounds can be acutely toxic if inhaled, ingested, or absorbed through the skin.[1]
Disposal Procedures for this compound
There are two primary methods for the disposal of this compound: direct disposal as hazardous waste and chemical deactivation followed by disposal. The choice of method depends on the concentration of the this compound and local institutional guidelines.
1. Direct Disposal as Hazardous Waste:
For pure or concentrated this compound, direct disposal is the recommended route.
-
Step 1: Packaging: Place the this compound in a clearly labeled, sealed, and compatible container. The label should include the full chemical name ("this compound") and any relevant hazard symbols.
-
Step 2: Waste Stream: Dispose of the container in a designated hazardous waste stream for reactive or toxic chemicals, following all institutional and local regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
2. Chemical Deactivation (Quenching):
For dilute aqueous solutions of this compound (generally considered to be ≤5%), chemical deactivation can be performed to render the waste non-hazardous before disposal.[1] The most common method for deactivating azides is treatment with nitrous acid, which must be performed in a properly functioning chemical fume hood.[1]
Experimental Protocol: Deactivation of Dilute this compound Solution
This procedure should only be carried out by trained personnel.
-
Step 1: Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, place the dilute aqueous solution of this compound.
-
Step 2: Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. A recommended ratio is approximately 7 mL of 20% sodium nitrite solution for every gram of this compound.
-
Step 3: Acidification: Slowly add a 20% aqueous solution of sulfuric acid from the dropping funnel until the solution is acidic to litmus paper. Caution: This reaction generates toxic nitric oxide gas and must be performed in a fume hood. The order of addition is critical.
-
Step 4: Reaction Time: Allow the mixture to stir for at least one hour to ensure the complete destruction of the azide group.
-
Step 5: Neutralization and Disposal: After confirming the complete deactivation of the azide, neutralize the solution to approximately pH 7 with a suitable base (e.g., sodium hydroxide). The resulting solution can then be disposed of as aqueous waste according to institutional guidelines.
| Parameter | Guideline | Citation |
| Concentration for Deactivation | ≤ 5% aqueous solution | |
| Deactivating Agent | 20% aqueous sodium nitrite | |
| Acidifying Agent | 20% aqueous sulfuric acid | |
| Reaction Time | Minimum 1 hour | |
| Final pH for Disposal | Approximately 7 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines before proceeding with any chemical handling or disposal. The information provided here is intended as a guide and should be supplemented with institution-specific protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG36-acid
Essential safety and logistical information for researchers, scientists, and drug development professionals.
The handling of Azido-PEG36-acid, a valuable reagent in bioconjugation and drug delivery, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity situations, consider silver shield gloves worn under nitrile gloves.[1][2] | Azides can be absorbed through the skin. Double-gloving provides an extra layer of protection against contamination.[1] |
| Eye Protection | Chemical safety glasses or splash goggles.[1][2] A face shield should be worn in addition to goggles when there is a risk of splashes. | Protects against splashes and potential contact with the eyes. |
| Body Protection | A fully buttoned lab coat is mandatory. For potential exposure to dry particles, Tyvek sleeves or gowns are recommended. | Prevents skin contact with the compound. |
| Respiratory Protection | Generally not required when handled in a certified chemical fume hood. If aerosols may be generated and engineering controls are insufficient, a respirator may be necessary. Consult your institution's safety office. | Minimizes inhalation exposure. |
| Engineering Controls | All manipulations should be performed in a certified chemical fume hood. | Provides primary containment and protection from inhalation of any potential aerosols or volatile byproducts. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water, provided person is conscious. Call a physician. Do NOT induce vomiting. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is paramount to preventing accidents.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use only in a chemical fume hood.
-
Avoid generating dusts or aerosols.
-
Keep away from heat, sparks, and flame.
-
Avoid contact with acids and heavy metals, as this can lead to the formation of highly toxic and explosive compounds.
-
Use plastic or ceramic spatulas for handling the solid compound; never use metal spatulas.
-
-
Storage:
-
Store in a tightly closed container.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.
-
Recommended storage temperature is -20°C.
-
Keep away from acids and oxidizing agents.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all aqueous and organic waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain, as reaction with lead or copper in plumbing can form highly explosive metal azides. |
| Contaminated Labware | Decontaminate glassware with an appropriate method (e.g., rinsing with a compatible solvent) before washing. Dispose of disposable labware as solid hazardous waste. |
| Deactivation | For larger quantities or spills, a deactivation procedure may be necessary. A common method for deactivating azides is treatment with nitrous acid (generated in situ from sodium nitrite and a non-strong acid). This should only be performed by trained personnel in a controlled environment. |
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for handling this compound, from initial preparation to final disposal.
Caption: A workflow diagram for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
